molecular formula C7H13ClN2O4S B1440257 Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate CAS No. 105168-69-2

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Cat. No.: B1440257
CAS No.: 105168-69-2
M. Wt: 256.71 g/mol
InChI Key: SIIYDBGQBHYKOH-UHFFFAOYSA-N
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Description

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a versatile and high-value building block (synthon) in medicinal and process chemistry, specifically designed for the development of novel pharmaceutical compounds. Its molecular structure integrates a protected piperazine, a cornerstone scaffold in drug design, with a highly reactive sulfonyl chloride group . This configuration allows researchers to efficiently construct complex molecules by enabling sequential and selective reactions at two distinct sites. The chlorosulfonyl group acts as a powerful electrophile, readily undergoing nucleophilic substitution to create sulfonamide linkages, which are prevalent in many active pharmaceutical ingredients (APIs) . Concurrently, the ethyl carboxylate group on the adjacent nitrogen atom serves as a common protecting group, stabilizing the piperazine ring and providing a handle for further deprotection or functionalization at an advanced stage of the synthesis . The piperazine moiety is a frequent feature in drugs approved by the FDA across a wide range of therapeutic areas, including oncology, neuroscience, and virology . It is often used to optimize the pharmacokinetic properties of a candidate molecule or as a spatial scaffold to correctly position pharmacophoric elements for target interaction . As such, this compound is particularly valuable for research focused on kinase inhibitors, receptor modulators, and other targeted therapies, providing a critical intermediate for the exploration of new chemical entities and the optimization of lead compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-chlorosulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIYDBGQBHYKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105168-69-2
Record name ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate
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Foundational & Exploratory

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] When combined with the sulfonamide functional group—a potent hydrogen bond donor and acceptor—the resulting piperazine sulfonamide motif becomes a powerful tool for targeting a diverse range of biological entities.[2] Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate has emerged as a critical and versatile reagent that provides a direct and efficient route to this important class of molecules. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic application in drug discovery, supported by field-proven examples and detailed experimental protocols.

Core Chemical Attributes and Reactivity

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a bifunctional reagent designed for the streamlined synthesis of N-substituted piperazine sulfonamides. Its structure and key reactive sites are foundational to its utility.

1.1. Structural and Physicochemical Profile

The molecule's power lies in the orthogonal reactivity of its two key functional groups: a highly reactive sulfonyl chloride and a stable ethyl carbamate protecting group.

Diagram 1: Chemical Structure of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

reagent Ethyl 4-(chlorosulfonyl) piperazine-1-carboxylate product Target Piperazine Sulfonamide reagent->product amine Primary or Secondary Amine (R1R2NH) amine->product base Tertiary Amine Base (e.g., Et3N, DIPEA) base->product byproduct [Base-H]+Cl- product->byproduct Byproduct

Caption: Reaction of the title reagent with an amine to yield the desired sulfonamide.

The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The role of the base is critical: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the reactant amine (which would render it non-nucleophilic) and driving the reaction to completion. [7]

Field-Proven Applications in Drug Discovery

The true value of a building block is demonstrated by its successful incorporation into bioactive molecules. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate has been instrumental in the development of inhibitors for several key therapeutic targets.

Table 2: Examples of Therapeutic Candidates Synthesized Using the Title Reagent

Therapeutic Area / TargetResulting Compound ClassSignificance & InsightsReference
Antiviral / HIV-1 Protease Piperazine Sulfonamide InhibitorsThe sulfonamide moiety was designed to interact directly with key flap residues (Ile50A/Ile50B) of the HIV-1 protease enzyme, displacing a bridging water molecule and leading to inhibitors with picomolar binding affinity.[3][4]
Neurodegenerative / BACE1 Piperazine Sulfonamide InhibitorsUsed to construct inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. The piperazine sulfonamide core served as a central scaffold for iterative optimization.[5]
Oncology / Kinase Inhibitors Multi-targeted Kinase InhibitorsThe piperazine sulfonamide scaffold is frequently used in the design of kinase inhibitors, where the sulfonamide can form critical hydrogen bonds within the ATP-binding pocket of the kinase.[6][7]
Antidiabetic / α-Amylase α-Amylase InhibitorsA series of piperazine sulfonamide analogs were synthesized and showed potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, demonstrating potential for type 2 diabetes treatment.[8]

These examples underscore a recurring theme: the piperazine sulfonamide core, readily accessible via Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate, provides a structurally rigid and functionally versatile scaffold. It allows medicinal chemists to systematically probe the structure-activity relationship (SAR) by varying the amine component, leading to the optimization of potency and selectivity. [11]

Experimental Protocol: A Self-Validating System

This section provides a representative, detailed protocol for the synthesis of a generic piperazine sulfonamide. The causality behind each step is explained to ensure a robust and reproducible outcome.

Objective: To synthesize Ethyl 4-((phenylmethyl)sulfonyl)piperazine-1-carboxylate by reacting Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate with benzylamine.

4.1. Materials and Equipment
  • Reagents: Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate, Benzylamine, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, flash chromatography system.

4.2. Step-by-Step Methodology

Diagram 3: Experimental Synthesis Workflow

G A 1. Reaction Setup - Dissolve reagent in anhydrous DCM - Add TEA (1.2 eq) - Cool to 0°C under N2 B 2. Nucleophile Addition - Slowly add Benzylamine (1.0 eq) - via dropping funnel A->B C 3. Reaction - Allow to warm to RT - Stir for 4-12h - Monitor by TLC/LC-MS B->C D 4. Aqueous Work-up - Wash with 1M HCl - Wash with sat. NaHCO3 - Wash with Brine C->D E 5. Isolation - Dry organic layer (MgSO4) - Filter and concentrate - in vacuo D->E F 6. Purification & Analysis - Purify by flash chromatography - Characterize by NMR, MS E->F

Caption: A typical workflow for sulfonamide synthesis and purification.

  • Reaction Setup (Self-Validation: Anhydrous Conditions):

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.0 eq).

    • Dissolve the solid in anhydrous dichloromethane (DCM, ~0.1 M concentration).

    • Rationale: An inert, dry atmosphere is crucial to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride, which would form the corresponding sulfonic acid and terminate the desired reaction. [9] * Add triethylamine (TEA, 1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the amine. TEA is the HCl scavenger. [10]

  • Nucleophile Addition (Self-Validation: Controlled Rate):

    • Dissolve benzylamine (1.0 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

    • Add the benzylamine solution dropwise to the stirred reaction mixture over 15-20 minutes.

    • Rationale: Slow, controlled addition prevents localized heating and potential side reactions, ensuring a higher yield of the desired product.

  • Reaction Progression (Self-Validation: Progress Monitoring):

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

    • Rationale: Reaction monitoring is essential for determining the point of completion, preventing unnecessary reaction time or decomposition of the product.

  • Aqueous Work-up (Self-Validation: Impurity Removal):

    • Once complete, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and any unreacted benzylamine), saturated NaHCO₃ solution (to remove any residual acid), and brine (to reduce the solubility of organic material in the aqueous phase).

    • Rationale: This series of aqueous washes systematically removes the base, excess nucleophile, and salts, providing a cleaner crude product for purification.

  • Purification and Characterization (Self-Validation: Purity Confirmation):

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Combine the pure fractions and remove the solvent to yield the final product. Confirm its identity and purity using NMR spectroscopy and mass spectrometry.

    • Rationale: Chromatographic purification is necessary to remove non-polar impurities and any closely-related byproducts, ensuring the final compound meets the high purity standards required for biological testing.

Safety and Handling Considerations

As a reactive sulfonyl chloride, Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate requires careful handling.

  • Moisture Sensitivity: The compound is sensitive to moisture and will readily hydrolyze. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator or glovebox). [11]* Corrosivity: Upon contact with moisture, it can release HCl, which is corrosive.

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [12][13]* Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents. [12]

Conclusion

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is more than just a chemical reagent; it is a strategic enabler in modern drug discovery. It provides a reliable and efficient entry point to the medicinally significant piperazine sulfonamide scaffold. Its pre-installed protecting group ensures regioselective functionalization, while the high reactivity of the sulfonyl chloride moiety guarantees efficient coupling with a wide array of amine-containing fragments. For researchers and scientists in drug development, mastering the use of this building block opens a direct and versatile pathway to novel chemical entities with high therapeutic potential.

References

Sources

An In-depth Technical Guide to Piperazine-Based Sulfonyl Chloride Building Blocks for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazine Sulfonamide Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. When coupled with the sulfonamide functional group, a versatile hydrogen bond donor and acceptor, the resulting piperazine sulfonamide core becomes a powerful tool for modulating biological activity.[2] Sulfonamides are known to be bioisosteres of amides, offering a stable and synthetically accessible alternative for probing structure-activity relationships (SAR).[3]

This guide provides a comprehensive technical overview of piperazine-based sulfonyl chloride building blocks, from their synthesis and handling to their application in the rapid generation of diverse chemical libraries. We will delve into the underlying chemical principles, provide field-tested experimental protocols, and offer insights into the strategic considerations for employing these valuable reagents in drug discovery programs.

Synthesis and Characterization of Piperazine-Based Sulfonyl Chloride Building Blocks

The successful implementation of any library synthesis campaign hinges on the quality and accessibility of the starting materials. This section details the synthesis of the core building block, piperazine-1-sulfonyl chloride, and discusses the characterization and stability of this and related compounds.

Synthesis of Piperazine-1-sulfonyl Chloride

The most direct method for the synthesis of piperazine-1-sulfonyl chloride is the reaction of piperazine with an excess of sulfuryl chloride. A related procedure for the synthesis of piperidine-1-sulfonyl chloride provides a robust template for this transformation.[4]

Experimental Protocol: Synthesis of Piperazine-1-sulfonyl Chloride

  • Reaction Setup: A solution of sulfuryl chloride (2.0 equivalents) in a suitable anhydrous solvent, such as dichloromethane, is cooled to -20°C in a dry, inert atmosphere.

  • Addition of Piperazine: A solution of piperazine (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled sulfuryl chloride solution, maintaining the temperature below -10°C.

  • Reaction Monitoring: The reaction is stirred at 0°C for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by quenching a small aliquot with a nucleophile (e.g., a primary amine) to form a stable sulfonamide.

  • Workup: The reaction mixture is carefully partitioned between dichloromethane and cold water. The organic layer is washed sequentially with 1N HCl, brine, and then dried over anhydrous magnesium sulfate.

  • Purification: After filtration, the solvent is removed under reduced pressure. The crude product can be purified by distillation under high vacuum or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Sulfuryl Chloride: Using an excess of sulfuryl chloride helps to drive the reaction to completion and minimizes the formation of the disubstituted by-product.

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent degradation of the product and to control the reaction rate.

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[5] Therefore, the use of anhydrous solvents and an inert atmosphere is essential.

  • Aqueous Workup: The aqueous wash steps are necessary to remove unreacted sulfuryl chloride, piperazine hydrochloride salts, and other water-soluble impurities.

Characterization and Stability

Piperazine-based sulfonyl chlorides are typically oils or low-melting solids. Their characterization is achieved through standard analytical techniques:

Analytical Technique Expected Observations
¹H NMR The protons on the piperazine ring will appear as multiplets in the aliphatic region. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group.
¹³C NMR The carbon atoms of the piperazine ring will show characteristic signals in the aliphatic region.
IR Spectroscopy A strong absorption band characteristic of the S=O stretch of the sulfonyl chloride will be observed in the region of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns can confirm the identity and purity of the compound.

Stability Considerations:

Piperazine-based sulfonyl chlorides are reactive intermediates and should be handled with care. They are sensitive to moisture and should be stored in a cool, dry environment under an inert atmosphere.[6] Over time, they can degrade, particularly if exposed to atmospheric moisture. For long-term storage, it is advisable to store them in a freezer. The stability of the resulting sulfonamides is also a key consideration, with hydrolytic stability being pH-dependent.[7]

Library Synthesis Utilizing Piperazine-Based Sulfonyl Chloride Building Blocks

The true power of piperazine-based sulfonyl chloride building blocks lies in their application to parallel synthesis for the rapid generation of large and diverse compound libraries. This section outlines a general workflow for such a synthesis.

Workflow for Parallel Library Synthesis

The following workflow describes the synthesis of a library of N-substituted piperazine sulfonamides from a diverse set of primary and secondary amines. This process is amenable to automation and can be performed in a 96-well plate format.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis stock_sol_amine Prepare stock solutions of diverse amines in an appropriate solvent (e.g., DCM or DMF). dispense_amine Dispense the amine stock solutions into a 96-well reaction block. stock_sol_amine->dispense_amine stock_sol_sulfonyl_chloride Prepare a stock solution of the piperazine-based sulfonyl chloride building block. dispense_sulfonyl_chloride Add the piperazine-based sulfonyl chloride stock solution to each well. stock_sol_sulfonyl_chloride->dispense_sulfonyl_chloride dispense_amine->dispense_sulfonyl_chloride add_base Add a suitable base (e.g., triethylamine or DIPEA) to each well. dispense_sulfonyl_chloride->add_base incubate Seal the reaction block and incubate with shaking at room temperature. add_base->incubate quench Quench the reaction (e.g., with water or an aqueous solution of a scavenger resin). incubate->quench extract Perform liquid-liquid extraction or solid-phase extraction to isolate the products. quench->extract concentrate Concentrate the purified products in a 96-well plate format. extract->concentrate analyze Analyze the library members for purity and identity using LC-MS. concentrate->analyze

Caption: A generalized workflow for the parallel synthesis of a piperazine sulfonamide library.

Detailed Protocol for Parallel Synthesis of a Piperazine Sulfonamide Library

This protocol is designed for a 96-well plate format and can be scaled as needed.

Materials:

  • Piperazine-based sulfonyl chloride building block

  • A diverse set of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • 96-well reaction block with a sealing mat

  • Multichannel pipette or automated liquid handler

  • Centrifugal evaporator

  • LC-MS system for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of the piperazine-based sulfonyl chloride in anhydrous DCM.

    • Prepare 0.2 M solutions of each amine in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.4 M solution of TEA or DIPEA in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the respective amine stock solution (0.02 mmol).

    • Add 100 µL of the piperazine-based sulfonyl chloride stock solution to each well (0.02 mmol).

    • Add 100 µL of the base stock solution to each well (0.04 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

    • Alternatively, for a more streamlined workflow, a scavenger resin (e.g., an isocyanate resin to remove excess amine) can be added to the reaction wells, followed by filtration.

  • Purification and Analysis:

    • The combined organic extracts are concentrated using a centrifugal evaporator.

    • The resulting library of compounds is typically analyzed for purity and identity by LC-MS without further purification, especially for initial screening purposes.

Self-Validating System:

  • In-process Controls: Include a set of control reactions with well-characterized amines to ensure the reaction is proceeding as expected.

  • LC-MS Analysis: The final analysis of each well provides a validation of the synthesis. The expected molecular weight of the product should be observed, and the purity can be assessed by the relative area of the product peak.

Strategic Applications and Future Directions

The use of piperazine-based sulfonyl chloride building blocks allows for the rapid exploration of chemical space around a privileged scaffold.[8] The diversity of the resulting library is dictated by the choice of amines used in the synthesis. By employing a wide range of commercially available amines, including those with various electronic and steric properties, researchers can generate libraries that are well-suited for identifying hits in high-throughput screening campaigns.

The modular nature of this synthetic approach also allows for the generation of focused libraries for lead optimization. For example, if an initial hit is identified, a follow-up library can be synthesized using analogs of the amine from the initial hit to fine-tune the SAR.

Future advancements in this area may include the development of novel piperazine-based sulfonyl chloride building blocks with additional points of diversity, such as substitution on the piperazine ring itself.[9] Furthermore, the integration of flow chemistry techniques could enable a more efficient and scalable synthesis of these libraries.[10]

Conclusion

Piperazine-based sulfonyl chloride building blocks are valuable and versatile tools in the arsenal of the medicinal chemist. Their straightforward synthesis and reactivity make them ideal for the construction of diverse compound libraries. By following the principles and protocols outlined in this guide, researchers can effectively leverage these building blocks to accelerate their drug discovery efforts and explore novel chemical space in the quest for new therapeutic agents.

References

  • Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (2001). Journal of Combinatorial Chemistry, 3(6), 574-87. [Link]

  • The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. (2003). Journal of Combinatorial Chemistry, 5(2), 116-20. [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. (2008). Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2448-2457. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, 2024(3), M1879. [Link]

  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. (2007). Journal of Combinatorial Chemistry, 9(3), 405-10. [Link]

  • Substituted piperazines. (1948).
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Der Pharma Chemica, 8(5), 1-7. [Link]

  • Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. (2008). E-Journal of Chemistry, 5(3), 517-524. [Link]

  • Synthesis of Novel Benzamide- piperazine- sulfonamide Hybrids as Potential Anticancer Agents. (2019). Croatica Chemica Acta, 92(3), 393-402. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(24), 8049. [Link]

  • Synthetic method of piperazidines drug intermediate. (2015).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ChemRxiv. [Link]

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (2006). Tetrahedron Letters, 47(35), 6277-6280. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules, 28(24), 8049. [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. (2012). ACS Medicinal Chemistry Letters, 3(11), 923-928. [Link]

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. (2014). Organic & Biomolecular Chemistry, 12(30), 5694-703. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-124. [Link]

  • Process for the preparation of piperazine compounds and hydrochloride salts thereof. (2011).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). Industrial & Engineering Chemistry Research, 49(22), 11828-11835. [Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013). ACS Combinatorial Science, 15(5), 246-52. [Link]

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Therapeutic Applications of Piperazine-1-Carboxylate Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperazine-1-Carboxylate Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the design and development of novel therapeutics.[1][2][3] Its unique conformational flexibility, coupled with the ability to modulate physicochemical properties through substitution at the nitrogen atoms, has cemented its status as a "privileged scaffold."[1][2][3] The introduction of a carboxylate group at the N1 position, forming the piperazine-1-carboxylate moiety, offers a versatile handle for further chemical elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of the diverse therapeutic applications of piperazine-1-carboxylate derivatives, with a focus on their anticancer, antimicrobial, antipsychotic, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel drug candidates.

I. Anticancer Applications: Targeting the Hallmarks of Malignancy

Piperazine-1-carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

A significant number of anticancer piperazine derivatives exert their effects by disrupting the cell cycle and inducing programmed cell death. For instance, certain quinoxalinyl-piperazine compounds have been shown to be potent inhibitors of cancer cell growth, with IC50 values in the nanomolar range.[7][8] Mechanistic studies have revealed that these compounds can induce a G2/M-specific cell cycle arrest.[7] This is often accompanied by the modulation of key regulatory proteins, such as the inhibition of the anti-apoptotic protein Bcl-2 and the induction of the cyclin-dependent kinase inhibitor p21.[7]

Signaling Pathway: G2/M Arrest and Apoptosis Induction

anticancer_pathway Piperazine_Derivative Piperazine-1-carboxylate Derivative Cell_Cycle_Proteins Cyclin B/CDK1 Piperazine_Derivative->Cell_Cycle_Proteins Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Piperazine_Derivative->Bcl2 Downregulates p21 p21 (CDK Inhibitor) Piperazine_Derivative->p21 Up-regulates G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2_M_Arrest Promotes (Inhibition leads to arrest) Apoptosis Apoptosis G2_M_Arrest->Apoptosis Can lead to Bcl2->Apoptosis Inhibits p21->G2_M_Arrest Induces

Caption: G2/M cell cycle arrest and apoptosis induction by piperazine-1-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of piperazine-1-carboxylate derivatives is highly dependent on the nature and position of substituents on the aromatic and piperazine rings.

Compound IDR1 (Aromatic Substituent)R2 (Piperazine N4-substituent)Anticancer Activity (IC50, µM)Reference
Compound A 4-FluorophenylEthyl5.2 (MCF-7)[4]
Compound B 4-ChlorophenylEthyl3.8 (MCF-7)[4]
Compound C 4-MethoxyphenylEthyl8.1 (MCF-7)[4]
Compound D 4-ChlorophenylPropyl2.5 (MCF-7)[4]

This table is a representative example based on general findings in the literature. Specific values are illustrative.

Generally, the presence of electron-withdrawing groups, such as halogens, on the aromatic ring tends to enhance anticancer activity. Furthermore, the nature of the alkyl or aryl substituent at the N4 position of the piperazine ring significantly influences potency and pharmacokinetic properties like oral bioavailability.[8]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][9]

Workflow Diagram: MTT Assay

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with piperazine derivatives incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization buffer (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the piperazine-1-carboxylate derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][10][11]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the piperazine derivatives for the desired time. Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[11]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[12][13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by the PI fluorescence intensity, is used to quantify the percentage of cells in each phase of the cell cycle.

II. Antimicrobial Applications: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine-1-carboxylate derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.[14][15][16]

Mechanism of Action: Diverse Modes of Attack

The antimicrobial mechanisms of piperazine-1-carboxylate derivatives are varied. Some antifungal derivatives have been shown to induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, leading to fungal cell death.[10] For antibacterial action, the specific targets are often less clear but are thought to involve the disruption of essential cellular processes.

Logical Relationship: ROS-Mediated Antifungal Activity

antifungal_mechanism Piperazine_Derivative Piperazine-1-carboxylate Derivative Mitochondrial_Respiration Mitochondrial Respiration Piperazine_Derivative->Mitochondrial_Respiration Disrupts ROS_Production Increased ROS Production Mitochondrial_Respiration->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Fungal_Cell_Death Fungal Cell Death Cell_Damage->Fungal_Cell_Death

Caption: Proposed mechanism of ROS-mediated antifungal activity of piperazine derivatives.

Structure-Activity Relationship (SAR) Insights

For antimicrobial piperazine derivatives, the nature of the substituents plays a crucial role in determining their activity and spectrum.

Compound IDR1 (Aromatic Substituent)R2 (Piperazine N4-substituent)Antibacterial Activity (MIC, µg/mL)Reference
Compound E 4-NitrophenylBenzoyl16 (S. aureus)[16]
Compound F 4-ChlorophenylBenzoyl8 (S. aureus)[16]
Compound G 4-FluorophenylFuroyl4 (E. coli)[16]
Compound H 4-ChlorophenylThiophenecarbonyl2 (E. coli)[16]

This table is a representative example based on general findings in the literature. Specific values are illustrative.

Studies have indicated that the incorporation of electron-withdrawing groups, such as nitro and halo groups, on the aromatic ring can enhance antibacterial activity.[17] The choice of the acyl group at the N4 position also significantly impacts the antimicrobial spectrum and potency.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][18][19] The broth microdilution method is a commonly used technique.[19][20][21]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the piperazine-1-carboxylate derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19][20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[20]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

III. Antipsychotic Applications: Modulating Neurotransmitter Systems

Piperazine derivatives are well-established scaffolds in the development of antipsychotic drugs, primarily due to their ability to interact with key neurotransmitter receptors in the central nervous system (CNS).[22][23][24][25]

Mechanism of Action: Multi-Receptor Targeting

Many atypical antipsychotics containing the piperazine moiety exhibit a multi-receptor binding profile, acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[26][27] This multi-target engagement is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects.[22][28]

Receptor Interaction Diagram

antipsychotic_receptors Arylpiperazine Arylpiperazine-1-carboxylate Derivative D2_Receptor Dopamine D2 Receptor Arylpiperazine->D2_Receptor Antagonist/ Partial Agonist _5HT1A_Receptor Serotonin 5-HT1A Receptor Arylpiperazine->_5HT1A_Receptor Agonist/ Partial Agonist _5HT2A_Receptor Serotonin 5-HT2A Receptor Arylpiperazine->_5HT2A_Receptor Antagonist Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect _5HT1A_Receptor->Antipsychotic_Effect _5HT2A_Receptor->Antipsychotic_Effect

Caption: Multi-receptor targeting by arylpiperazine-1-carboxylate derivatives for antipsychotic effects.

Structure-Activity Relationship (SAR) Insights

The affinity of arylpiperazine derivatives for dopamine and serotonin receptors is highly sensitive to the substitution pattern on the aryl ring.

Compound IDAryl SubstituentD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Compound I Phenyl50.215.825.1[26]
Compound J 2-Methoxyphenyl12.55.210.8[26]
Compound K 3-Chlorophenyl25.68.915.4[26]
Compound L 2,3-Dichlorophenyl8.33.15.6[26]

This table is a representative example based on general findings in the literature. Specific values are illustrative.

Substituents at the ortho and meta positions of the phenyl ring often lead to higher affinity for D2 and 5-HT receptors compared to para-substituted analogs. The electronic nature and size of the substituent are critical for optimal receptor interaction.

Experimental Protocols

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[2][29]

Step-by-Step Protocol (Dopamine D2 Receptor):

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.[2][29]

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the test compound.[2]

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The Ki (inhibitory constant) value is calculated from the IC50 (half-maximal inhibitory concentration) value obtained from the competition binding curve.

The NMDA receptor antagonist MK-801 induces hyperlocomotor activity in rodents, which is a model for the positive symptoms of schizophrenia.[1][3][30][31][32]

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate the animals (mice or rats) to the testing environment.

  • Compound Administration: Administer the test piperazine derivative or vehicle to the animals.

  • MK-801 Injection: After a predetermined time, inject the animals with MK-801 (e.g., 0.15 mg/kg for mice).[30]

  • Locomotor Activity Measurement: Place the animals in an open-field arena and record their locomotor activity for a specified period (e.g., 60 minutes) using an automated tracking system.[1][3][32]

  • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to assess the ability of the compound to reverse MK-801-induced hyperactivity.

IV. Anti-inflammatory Applications: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Piperazine-1-carboxylate derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[11][33]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these derivatives are often attributed to their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18][31] Some derivatives may also exert their effects through the modulation of the serotonergic system.[11]

Experimental Protocols

This is a widely used and reproducible model of acute inflammation.[33][34][35][36][37]

Step-by-Step Protocol:

  • Animal Dosing: Administer the test compound or vehicle orally to rats.[34][35]

  • Induction of Edema: After 30-60 minutes, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[33][35]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[34]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the levels of cytokines like TNF-α and IL-6 in biological samples.[26][38][39][40]

Step-by-Step Protocol:

  • Sample Collection: Collect plasma or tissue homogenates from animals in the carrageenan-induced paw edema model.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

  • Absorbance Measurement: Measure the absorbance of the colorimetric product using a microplate reader.

  • Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to a standard curve.

V. Conclusion and Future Directions

Piperazine-1-carboxylate derivatives represent a highly versatile and promising scaffold in drug discovery. Their synthetic tractability allows for the generation of large and diverse chemical libraries, while their favorable physicochemical properties often translate to good pharmacokinetic profiles. The wide range of therapeutic applications, from oncology to infectious diseases and CNS disorders, underscores the remarkable potential of this chemical class.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets for derivatives with promising phenotypic activity.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors.

  • Pharmacokinetic and Toxicological Profiling: Early and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with optimal drug-like properties.

  • Combination Therapies: Exploring the synergistic effects of piperazine-1-carboxylate derivatives with existing therapeutic agents.

By leveraging a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational sciences, the full therapeutic potential of piperazine-1-carboxylate derivatives can be realized, leading to the development of next-generation medicines for a multitude of human diseases.

VI. References

  • Assaying cell cycle status using flow cytometry. PMC.

  • Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody.

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. 2025-11-05.

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. 2018-12-06.

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. 2022-11-07.

  • MTT assay protocol. Abcam.

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024-04-02.

  • An insight into the therapeutic potential of piperazine-based anticancer agents.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013-05-01.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. 2021-02-04.

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. 2021-08-13.

  • Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway.

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. 2025-07-15.

  • Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. PubMed.

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments.

  • MK-801- induced hyperlocomotion. Hadassah BrainLabs |.

  • human Serotonin 5-HT1A Receptor. Revvity.

  • Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit. NEUROFIT Preclinical Contract Research Organization (CRO).

  • Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Experimental Neurobiology. 2019-12-31.

  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH.

  • Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners. SSRN. 2021-03-24.

  • "Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners". ResearchGate. 2025-08-09.

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. 2012-12-25.

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). 2021-09-27.

  • Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics. PubMed. 2010-10-15.

  • MK801-induced hyperactivity: duration of effects in rats. PubMed.

  • Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. PubMed. 2000-09-11.

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. 2025-06-19.

  • Evaluation of the Serum Levels of TNF-αand Interleukin-6 as Potential Diagnostic Biomarkers in the First-Degree Relatives of Pa. Middle East Journal of Cancer. 2022-11-14.

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. 2013-01-09.

  • Antipsychotic Evaluation of Novel Series of Aryl Piperazine Congeners. ResearchGate. 2021-10-18.

  • Comparison of ELISA and flow cytometry for measurement of interleukin-1 beta, interleukin-6 and tumor necrosis factor-α. ResearchGate.

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. 2021-12-31.

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.

  • Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][10][41]-oxazepine derivatives. ResearchGate. 2025-06-28.

  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI. 2023-03-09.

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. 2014-03-15.

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. 2020-10-07.

  • Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635. PMC.

Sources

Literature review of sulfonyl piperazine scaffolds in pharmacology

[1]

Executive Summary

The sulfonyl piperazine scaffold represents a privileged structural motif in medicinal chemistry, characterized by the covalent linkage of a sulfonyl group (

This guide analyzes the pharmacological versatility of this scaffold, moving from synthetic methodologies to specific applications in CNS disorders (5-HT6 antagonists), metabolic regulation (11

1

Part 1: Molecular Architecture & SAR

The success of the sulfonyl piperazine scaffold stems from its ability to act as a bioisostere for amide bonds while offering distinct electronic and steric advantages.[2]

Structural Determinants[2]
  • The Sulfonyl "Warhead" (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  Acts as a strong hydrogen bond acceptor.[1] Unlike the carbonyl group in amides, the sulfonyl group is tetrahedral, projecting substituents into a different spatial quadrant, often improving selectivity in deep binding pockets (e.g., enzyme active sites).
    
  • The Piperazine Core:

    • Solubility: The basic nitrogen (pKa ~9.[2]8) allows for salt formation, drastically improving aqueous solubility—a critical parameter for oral bioavailability.[2]

    • Rigidity: The chair conformation of the piperazine ring provides a semi-rigid linker that reduces the entropic penalty upon binding.[2]

SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize this scaffold.

SAR_LogicCoreSulfonyl Piperazine Core(R-SO2-N-Piperazine-R')R_SulfonylSulfonyl Substituent (R)(Aryl/Heteroaryl)Core->R_SulfonylR_PiperazineN4-Substituent (R')(Alkyl/Acyl/Aryl)Core->R_PiperazineEffect_RDetermines:- Lipophilicity (LogP)- Pi-Stacking Interactions- Metabolic StabilityR_Sulfonyl->Effect_REffect_RpDetermines:- Solubility (Basic N)- Target Selectivity- BBB PermeabilityR_Piperazine->Effect_Rp

Figure 1: SAR Logic of the Sulfonyl Piperazine Scaffold. The modular nature allows independent tuning of the "Western" (Sulfonyl) and "Eastern" (Piperazine) wings.[1]

Part 2: Synthetic Methodologies

The construction of the

3
General Protocol: Nucleophilic Sulfonylation

Objective: Synthesis of

Standard Yield:13

Reagents:

  • Substrate: Monosubstituted Piperazine (1.0 equiv)[1]

  • Electrophile: Sulfonyl Chloride (

    
    ) (1.1 equiv)[1][3]
    
  • Base: Triethylamine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) or DIPEA (1.5–2.0 equiv) to scavenge HCl.[1]
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve the piperazine derivative in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    ).
  • Cooling: Cool the solution to 0°C to control the exotherm of the reaction.

  • Addition: Add the base (

    
    ), followed by the dropwise addition of sulfonyl chloride (dissolved in DCM).
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: MeOH/DCM 1:9).

  • Workup: Quench with water. Wash the organic layer with saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (to remove acidic impurities) and brine.[1]
    
  • Purification: Dry over ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , concentrate in vacuo. Purify via recrystallization (EtOH) or flash column chromatography.[1]
    
Synthesis Diagram[4][5][6]

Synthesis_WorkflowStartStart: Monosubstituted Piperazine+ DCM (Anhydrous)CoolCool to 0°C under N2Start->CoolAddAdd Et3N (Base) + R-SO2Cl (Dropwise)Cool->AddReactStir at RT (2-4 hrs)Monitor via TLCAdd->ReactWorkupQuench (H2O) -> Wash (NaHCO3/Brine)React->WorkupPurifyRecrystallization or Flash ChromatographyWorkup->PurifyProductFinal Product:N-Sulfonyl PiperazinePurify->Product

Figure 2: Step-by-step synthetic workflow for N-sulfonyl piperazine generation.[1][4][3]

Part 3: Pharmacological Applications[3][4][7][8][9][10][11]

Metabolic Disorders: 11 -HSD1 Inhibitors

The enzyme 11ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
1432
  • Mechanism: Arylsulfonyl piperazines bind to the hydrophobic pocket of 11ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -HSD1.[4][3]
    
  • Key Finding: Sun et al. (2008) and Wang et al. (2009) demonstrated that the sulfonyl piperazine linker provides the necessary geometry to place the aryl group into the enzyme's catalytic site while maintaining oral bioavailability.[1]

  • Data Profile:

    Compound Class Target IC50 (Human) Selectivity (vs HSD2)

    | Piperazine Sulfonamides | 11

    
    -HSD1 | < 10 nM | > 100-fold |[1][4][3]
    
CNS Agents: 5-HT6 Receptor Antagonists

Serotonin 5-HT6 receptors are critical targets for cognitive enhancement (Alzheimer's, Schizophrenia).[1][2][4][3]

  • Scaffold Utility: The

    
    -arylsulfonyl piperazine moiety is a recurring pharmacophore in high-affinity 5-HT6 ligands (e.g., SB-271046 analogs).[1][4][3]
    
  • Binding Mode: The protonated nitrogen of the piperazine forms a salt bridge with Asp3.32 in the GPCR transmembrane domain, while the sulfonyl group orients the aromatic ring for pi-stacking interactions with Phe6.52.[3]

Urology: PDE5 Inhibitors (The "Gold Standard")

The most commercially successful application of this scaffold is in the treatment of erectile dysfunction.[2]

  • Drug: Sildenafil (Viagra) [1]

  • Structure: 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine.[1][4][3]

  • Role of Scaffold: The sulfonyl group is attached to the phenyl ring of the core. The piperazine ring is crucial for:

    • Solubility: Sildenafil citrate is water-soluble due to the piperazine nitrogen.[2][3]

    • Pharmacokinetics: It modulates the half-life and distribution volume.[2][3]

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway signaling often targeted by these scaffolds (GPCR antagonism vs. Enzyme Inhibition).

Mechanism_Actioncluster_GPCRCNS Pathway (e.g., 5-HT6)cluster_EnzymeMetabolic Pathway (e.g., 11beta-HSD1)LigandSulfonyl Piperazine LigandGPCRGPCR (Transmembrane)Ligand->GPCRAntagonismEnzyme11beta-HSD1 EnzymeLigand->EnzymeInhibitionGsGs ProteinGPCR->GscAMPcAMP LevelsGs->cAMPCognitionCognitive FunctioncAMP->CognitionCortisoneCortisone (Inactive)Enzyme->CortisoneInhibition BlocksCortisolCortisol (Active)Cortisone->CortisolConversion BlockedInsulinInsulin SensitivityCortisol->InsulinReduced Levels Improve

Figure 3: Dual mechanistic potential of the scaffold.[1][2] Left: GPCR modulation (CNS).[1][2] Right: Enzymatic inhibition (Metabolic).[1]

References

  • Sun, D., et al. (2008).[2] "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1)." Bioorganic & Medicinal Chemistry Letters.

  • Wang, Z., et al. (2009).[2] "Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11 beta-hydroxysteroid dehydrogenase type 1." Journal of Medicinal Chemistry.

  • Canale, V., et al. (2022).[2] "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity."[1][4][3] Pharmaceuticals.[2][3][5][6][7] [1][8]

  • PubChem. "Sildenafil Citrate Compound Summary."[2][3] National Library of Medicine.[2] [1]

  • Romanelli, M.N., et al. (2023).[2][8][9] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals.[2][3][5][6][7]

The Piperazine Sulfonamide Moiety: A Bioisosteric Hub for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the intricate chess game of drug design, the strategic replacement of functional groups—a tactic known as bioisosterism—is paramount to transforming a promising lead compound into a viable clinical candidate. This guide delves into the chemistry and application of a particularly versatile bioisosteric unit: the piperazine sulfonamide. We will explore the synthetic utility of piperazine sulfonyl chlorides as key reagents for introducing this moiety, dissect the physicochemical and pharmacological consequences of this substitution, and provide actionable protocols for its implementation in drug discovery programs. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the piperazine sulfonamide scaffold to overcome common challenges in medicinal chemistry, including metabolic instability, poor solubility, and suboptimal potency.

Introduction: The Power of Bioisosteric Replacement

Bioisosterism is a cornerstone of rational drug design, involving the substitution of atoms or functional groups within a lead molecule with other groups that possess similar physical or chemical properties, with the goal of modulating its biological activity or pharmacokinetic profile.[1][2] Such modifications can profoundly impact a compound's size, shape, electronic distribution, and lipophilicity, thereby influencing its potency, selectivity, absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

The amide bond, ubiquitous in peptides and small molecule drugs, is a frequent target for bioisosteric replacement due to its susceptibility to enzymatic cleavage by proteases.[5] Similarly, carboxylic acids, while often crucial for target engagement, can impart undesirable physicochemical properties such as high polarity and poor membrane permeability.[2] The sulfonamide group has long been recognized as a robust bioisostere for both amides and carboxylic acids, offering enhanced metabolic stability and altered acidity.[2][6]

This guide focuses on a specific and highly valuable iteration of the sulfonamide bioisostere: the piperazine sulfonamide. The incorporation of the piperazine ring, a privileged scaffold in medicinal chemistry, introduces unique advantages, including opportunities for multi-vector functionalization and improved physicochemical properties.[7] We will specifically examine the use of piperazine sulfonyl chlorides as the key chemical tool for forging this valuable linkage.

The Piperazine Sulfonamide Moiety: A Strategic Bioisostere

The piperazine sulfonamide functional group presents a compelling alternative to traditional amides and carboxylic acids. Its strategic advantages stem from a unique combination of the inherent properties of the sulfonamide and the piperazine ring.

Rationale for Bioisosteric Replacement

The decision to employ a piperazine sulfonamide bioisostere is often driven by the need to address specific liabilities in a lead compound.

  • Enhanced Metabolic Stability: The sulfonamide bond is significantly more resistant to enzymatic hydrolysis than the amide bond, leading to improved metabolic stability and longer plasma half-life.[6][8] The piperazine ring itself can also be decorated to modulate its metabolic fate.[7]

  • Modulation of Physicochemical Properties: The piperazine moiety, with its two nitrogen atoms, offers a powerful handle to fine-tune solubility and lipophilicity. The basicity of the distal nitrogen can be exploited to form salts, enhancing aqueous solubility.[9] Conversely, substitution on this nitrogen can increase lipophilicity to improve membrane permeability.

  • Vectorial Exploration of Chemical Space: Unlike a simple amide, the N-substituted piperazine sulfonamide offers a three-dimensional vector for probing interactions with the target protein. The substituent on the second piperazine nitrogen can be varied to optimize potency and selectivity.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption: "Bioisosteric replacement workflow."

Comparative Physicochemical Properties

The substitution of an amide with a piperazine sulfonamide induces predictable shifts in key physicochemical parameters.

PropertyTypical AmidePiperazine Sulfonamide BioisostereRationale for Change
Metabolic Stability Susceptible to proteolysisGenerally highThe S-N bond is more resistant to enzymatic cleavage than the C-N amide bond.[6]
Hydrogen Bonding H-bond donor (N-H) and acceptor (C=O)H-bond donor (N-H, if unsubstituted) and two H-bond acceptors (SO₂)The sulfonyl group provides two strong hydrogen bond acceptors.[6]
Acidity (of N-H) pKa ~17pKa ~10-11The electron-withdrawing sulfonyl group increases the acidity of the N-H proton.
Solubility Variable, often moderateGenerally higher, tunableThe basic distal nitrogen of the piperazine can be protonated to form soluble salts.[9]
Lipophilicity (LogP) VariableTunableCan be increased or decreased by modifying the substituent on the second piperazine nitrogen.
Conformational Flexibility Planar amide bondMore flexible due to the piperazine ringThe piperazine ring can adopt chair and boat conformations, allowing for different spatial arrangements of substituents.

Synthesis of Piperazine Sulfonyl Chlorides and Their Derivatives

The cornerstone of this bioisosteric strategy is the efficient synthesis of the key building block: a suitably protected piperazine sulfonyl chloride. From this intermediate, a diverse array of sulfonamide derivatives can be readily accessed.

Synthesis of 4-Boc-Piperazine-1-Sulfonyl Chloride

Direct synthesis of piperazine-1-sulfonyl chloride is challenging due to the presence of two reactive nitrogen atoms, which can lead to undesired side products. A common and effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine, to ensure selective reaction at the free amine.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption: "Synthetic scheme for 4-Boc-piperazine-1-sulfonyl chloride."

Experimental Protocol: Synthesis of 4-Boc-Piperazine-1-Sulfonyl Chloride

  • Materials:

    • N-Boc-piperazine

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-piperazine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -20 °C using a dry ice/acetone bath.

    • Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled piperazine solution, maintaining the internal temperature below -15 °C.

    • After the addition is complete, add triethylamine (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at -20 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and wash successively with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-Boc-piperazine-1-sulfonyl chloride. The product can be purified by flash column chromatography on silica gel.

  • Self-Validation and Trustworthiness: The use of a mono-protected starting material is critical to prevent the formation of the bis-sulfonyl chloride derivative. The low temperature and controlled addition of reagents are essential to manage the exothermic nature of the reaction and minimize side reactions. The aqueous workup with a mild base (NaHCO₃) neutralizes any excess acid and removes water-soluble byproducts.

Synthesis of Piperazine Sulfonamides

With the 4-Boc-piperazine-1-sulfonyl chloride in hand, the synthesis of the target piperazine sulfonamides is a straightforward nucleophilic substitution reaction with a primary or secondary amine.

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

} caption: "General scheme for piperazine sulfonamide synthesis."

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Piperazine Sulfonamides

  • Materials:

    • 4-Boc-piperazine-1-sulfonyl chloride

    • Desired primary or secondary amine

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • A suitable base (e.g., triethylamine, diisopropylethylamine)

    • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

  • Procedure (Sulfonamide Formation):

    • Dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of 4-Boc-piperazine-1-sulfonyl chloride (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Procedure (Boc Deprotection):

    • Dissolve the Boc-protected sulfonamide in DCM.

    • Add an excess of TFA (5-10 eq) or a saturated solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure. The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Case Studies: The Piperazine Sulfonamide in Action

The true value of a bioisosteric replacement is demonstrated through its successful application in drug discovery projects. While direct side-by-side comparisons in single publications are not always common, the principles can be illustrated through examples where piperazine sulfonamides have been employed to achieve desired pharmacological profiles.

Carbonic Anhydrase Inhibitors

In the development of human carbonic anhydrase (hCA) inhibitors, a series of piperazine- and 4-aminopiperidine-containing sulfonamides were designed and synthesized.[10] This work highlights how modifications on the piperazine scaffold can be used to tune isoform selectivity and potency. While not a direct amide-to-sulfonamide replacement, it showcases the utility of the piperazine sulfonamide as a core structural element for achieving high-affinity binding.[10]

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A series of diarylpyrimidine-based NNRTIs incorporating a piperazine sulfonyl moiety were designed to enhance interactions with the enzyme's backbone.[11] The removal of a methylene linker between the piperazine and a phenyl ring was predicted to shorten the distance to key amino acid residues, allowing for favorable interactions with the sulfonyl group. This strategic design led to the discovery of potent inhibitors against wild-type and resistant HIV-1 strains.[11]

Conclusion and Future Perspectives

The piperazine sulfonamide moiety is a powerful and versatile tool in the medicinal chemist's arsenal for bioisosteric replacement. Its ability to confer metabolic stability, modulate physicochemical properties, and provide a platform for multi-vector optimization makes it an attractive alternative to traditional amides and carboxylic acids. The synthetic routes, centered around the use of mono-protected piperazine sulfonyl chlorides, are robust and adaptable, allowing for the generation of diverse chemical libraries.

As our understanding of the intricate interplay between molecular structure and biological function deepens, the rational application of bioisosterism will continue to be a driving force in drug discovery. The piperazine sulfonamide, with its unique combination of stability, tunability, and synthetic accessibility, is well-positioned to play a significant role in the development of the next generation of therapeutics. Future work will likely focus on the development of novel protecting group strategies for piperazine sulfonyl chlorides and the application of this bioisostere in new therapeutic areas.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
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  • Ghosh, A. K., & Brindisi, M. (2015). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of medicinal chemistry, 58(7), 2895-2940.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-84). John Wiley & Sons, Inc.
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  • Berrino, E., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130.
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  • CN108033931B - Synthesis method of N-Boc piperazine.
  • Organic Syntheses Procedure. 1-benzylpiperazine.
  • Repine, J. T., et al. (2007). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. E-Journal of Chemistry, 4(3), 337-343.
  • Wang, Y., et al. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors.
  • Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry (Los Angeles, Calif.), 6(4), 257-263.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(11), 1579-1601.
  • ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
  • ACS Publications. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Chemistry LibreTexts. (2020). Physical Properties of Amides.
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  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
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Sources

Methodological & Application

Application Notes and Protocols for Sulfonylation Reactions Using Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Versatility of Piperazine Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-diabetic, and anti-cancer drugs. Its ability to act as a bioisostere for amides, while offering improved metabolic stability and unique hydrogen bonding capabilities, makes it a privileged scaffold. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a bifunctional reagent of significant interest, incorporating a reactive sulfonyl chloride for the formation of sulfonamides and a protected piperazine ring, a common motif in centrally active pharmaceuticals. This guide provides a comprehensive overview of the general procedures for utilizing this reagent in the synthesis of diverse sulfonamide derivatives.

Mechanistic Insights: The Sulfonylation of Amines

The reaction between a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic acyl substitution at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group and deprotonation of the nitrogen, typically facilitated by a base, yields the stable sulfonamide product.

A common side reaction, particularly with primary amines, is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride. Strategies to mitigate this include the slow, controlled addition of the sulfonyl chloride to the amine solution and the use of a stoichiometric amount or a slight excess of the amine.

Core Protocol: General Procedure for the Sulfonylation of Amines

This protocol outlines a general method for the reaction of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate with a primary or secondary amine. Reaction conditions should be optimized for each specific substrate.

Materials and Reagents:
  • Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

  • Primary or secondary amine of interest

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) or Pyridine

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography, recrystallization)

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification amine_sol Dissolve amine and base in anhydrous solvent cool Cool to 0 °C (Ice Bath) amine_sol->cool add_reagent Slow, dropwise addition of sulfonyl chloride solution cool->add_reagent reagent_prep Prepare solution of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate in anhydrous solvent reagent_prep->add_reagent stir Stir at 0 °C to room temperature (Monitor by TLC/LC-MS) add_reagent->stir quench Quench reaction (e.g., with water or aq. NH4Cl) stir->quench wash_acid Wash with 1 M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry organic layer (Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for sulfonylation.

Step-by-Step Protocol:
  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in a suitable anhydrous aprotic solvent (e.g., DCM, THF).

    • Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Dissolve Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes using a dropping funnel or a syringe pump. The slow addition is crucial to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.

    • Wash the organic layer sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to remove any remaining acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol).

Data Presentation: Representative Reaction Conditions

While specific yield data for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is not widely available in peer-reviewed literature, the following table presents typical conditions for the sulfonylation of various amines with analogous sulfonyl chlorides, which can serve as a starting point for optimization.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilinePyridineDCM0 to RT2-685-95
BenzylamineTriethylamineTHF0 to RT1-490-98
MorpholineTriethylamineDCM0 to RT1-3>95
DiethylamineTriethylamineDCM0 to RT2-580-90

Note: This data is illustrative and based on general sulfonylation reactions. Actual yields will vary depending on the specific substrates and reaction conditions.

Safety and Handling

As a sulfonyl chloride, Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate should be handled with care in a well-ventilated fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.

  • In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Chemical Hazard Diagram:

Caption: Key hazards and precautions.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Moisture will hydrolyze the sulfonyl chloride.

    • Increase the reaction time or temperature, monitoring for decomposition.

    • Consider a different base or solvent system.

  • Formation of Di-sulfonylation Product (with primary amines):

    • Ensure slow, controlled addition of the sulfonyl chloride.

    • Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents).

    • Consider using a less reactive, sterically hindered base.

  • Difficult Purification:

    • If the product is an oil, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization.

    • If column chromatography is challenging, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.

Conclusion

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a valuable reagent for the synthesis of a diverse range of sulfonamides. By following the general procedures outlined in this guide and paying close attention to safety and reaction optimization, researchers can effectively utilize this building block in their synthetic endeavors. The resulting piperazine-containing sulfonamides hold significant potential for the development of novel therapeutic agents.

References

  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: Piperazine Anhydrous.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Hilaris Publisher. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
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  • PMC. (n.d.). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate.
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  • PubChemLite. (n.d.). Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (C7H13ClN2O4S).
  • MDPI. (2024, November 29). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization.
  • PMC. (2022, August 23). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from CHEMISTRY & BIOLOGY INTERFACE website.
  • ResearchGate. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate synthesis.
  • Organic Chemistry Portal. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes.
  • Santa Cruz Biotechnology. (n.d.). ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate.
  • MDPI. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • U.S. Patent No. 5,925,762. (n.d.).
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Organic Chemistry Portal. (n.d.). Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation.
  • Chem-Impex. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate.
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  • U.S. Patent No. 2,525,223. (n.d.).
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.

Application Note: Synthesis of Sulfonamides using Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reagent Focus: Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CAS: 124752-23-4) Target Class: N-substituted piperazine-1-sulfonamides Primary Application: Medicinal Chemistry (GPCR ligands, Kinase inhibitors, Antivirals)

This guide details the synthetic optimization for coupling Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (hereafter referred to as ECP-Cl ) with diverse amine nucleophiles. While sulfonyl chlorides are standard electrophiles, the piperazine carbamate moiety in ECP-Cl introduces specific solubility and stability considerations. This document provides validated protocols ranging from high-throughput parallel synthesis to scale-up compatible methodologies, emphasizing the control of hydrolysis side-reactions and purification efficiency.

Chemical Context & Mechanism[1][2][3]

The "Privileged" Scaffold

The piperazine ring is a "privileged structure" in drug discovery, offering defined spatial geometry and favorable pharmacokinetic properties. ECP-Cl serves as a dual-functional building block:

  • Electrophilic Sulfonyl Chloride: Reacts with amines to form the sulfonamide core.

  • Protected Amine (Carbamate): The ethyl carbamate (

    
    -COOEt) protects the distal nitrogen, preventing polymerization and allowing for orthogonal deprotection (e.g., using alkaline hydrolysis or TMSI) in later synthetic stages.
    
Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides which proceed via a discrete tetrahedral intermediate, sulfonyl chlorides react via a concerted


-like mechanism or a transition state with significant trigonal bipyramidal character.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine lone pair attacks the sulfur center.

  • Proton Transfer: The base (B:) abstracts a proton from the cationic ammonium intermediate.

  • Elimination: Chloride (

    
    ) is expelled as the leaving group.
    

ReactionMechanism Reagent ECP-Cl (Electrophile) TS Transition State [Pentacoordinate S] Reagent->TS Attack SideProduct Side Product: Sulfonic Acid (Hydrolysis) Reagent->SideProduct H2O (Moisture) Amine Amine R-NH2 (Nucleophile) Amine->TS Product Sulfonamide Product TS->Product -HCl Base Base (e.g., TEA) Proton Scavenger Base->TS H+ Abstraction

Figure 1: Mechanistic pathway for sulfonylation. Note the competitive hydrolysis pathway (red dashed line) which must be suppressed by anhydrous conditions.

Critical Process Parameters

Success with ECP-Cl depends on balancing reactivity against hydrolysis.

ParameterRecommendationRationale
Solvent DCM (Dichloromethane) Excellent solubility for ECP-Cl; non-nucleophilic; easily removed. THF is a viable alternative for polar amines.
Base TEA or DIPEA (1.2 - 2.0 equiv) Scavenges HCl generated during the reaction. Pyridine can be used as both solvent and base for sluggish amines but complicates workup.
Temperature 0°C

RT
Initial cooling (0°C) controls the exotherm and suppresses side reactions. Warming to RT ensures completion.
Stoichiometry 1.0 : 1.1 (Amine : ECP-Cl) Slight excess of sulfonyl chloride drives the reaction to completion. Excess ECP-Cl hydrolyzes to the water-soluble sulfonic acid during workup.
Water Content < 0.1% (Anhydrous) Sulfonyl chlorides are moisture sensitive. Use dry solvents and inert atmosphere (

or Ar).

Experimental Protocols

Method A: Standard Anhydrous Protocol (DCM/TEA)

Best for: Primary and unhindered secondary amines. Scale: 100 mg to 10 g.

Materials:

  • Amine substrate (1.0 equiv)[1]

  • ECP-Cl (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (

    
    )
    

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM .

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Dissolve ECP-Cl (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: Slow addition prevents localized overheating and runaway exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress by TLC or LC-MS. The sulfonyl chloride spot (usually high

      
      ) should disappear, and a new polar spot (sulfonamide) should appear.
      
  • Workup:

    • Dilute with excess DCM.

    • Wash with 1M HCl (2x) to remove unreacted amine and TEA. (Skip this if product contains basic heterocycles).

    • Wash with Saturated

      
        (2x) to remove the sulfonic acid byproduct (hydrolyzed ECP-Cl).
      
    • Wash with Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Method B: Pyridine-Catalyzed Protocol

Best for: Non-nucleophilic amines (e.g., anilines) or acid-sensitive substrates.

Procedure:

  • Dissolve the Amine (1.0 equiv) in Pyridine (5–10 volumes).

  • Cool to 0°C.

  • Add ECP-Cl (1.2 equiv) portion-wise as a solid.

  • Stir at RT overnight (12–16 h). DMAP (0.1 equiv) can be added to accelerate the reaction.

  • Workup: Pour the reaction mixture into ice-cold water.

    • If solid precipitates: Filter and wash with water.[2]

    • If oil forms: Extract with EtOAc, wash extensively with

      
       solution (to complex and remove pyridine), then water and brine.
      

Decision Logic & Troubleshooting

Use this workflow to determine the optimal synthetic route and troubleshoot common issues.

OptimizationWorkflow Start Start: Amine Substrate SolubilityCheck Is Amine soluble in DCM? Start->SolubilityCheck MethodA Use Method A (DCM / TEA) SolubilityCheck->MethodA Yes MethodB Use Method B (Pyridine or DMF/DIPEA) SolubilityCheck->MethodB No ResultA Check LCMS Conversion > 90%? MethodA->ResultA Success Proceed to Workup (Acid/Base Wash) ResultA->Success Yes Catalyst Add DMAP (0.1 eq) or Heat to 50°C ResultA->Catalyst No (Slow) Hydrolysis Issue: ECP-Cl Hydrolysis (Sulfonic Acid formed) ResultA->Hydrolysis Low Yield / Acid Peak MethodB->ResultA ActionHydrolysis Action: Dry Solvents, Increase ECP-Cl to 1.5 eq Hydrolysis->ActionHydrolysis

Figure 2: Decision tree for protocol selection and troubleshooting based on substrate solubility and reactivity.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remaining Hydrolysis of ECP-Cl due to wet solvent.Use freshly distilled DCM/THF. Increase ECP-Cl equivalents to 1.3–1.5.
Exotherm / Darkening of Reaction Addition too fast; Temp too high.Cool to -10°C or 0°C. Add ECP-Cl solution dropwise over 30 mins.
Product is Water Soluble Product is amphoteric or very polar.Avoid aqueous workup. Filter off amine salts (TEA·HCl) and load directly onto silica or use Reverse Phase (C18) chromatography.
Impurity: Sulfonic Acid Hydrolysis of excess reagent.This byproduct is highly water-soluble. Ensure the

wash is thorough.

References

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45791783, Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate. Retrieved from [Link][3]

  • De Luca, L., & Giacomelli, G. (2008).[4] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Sodium Salts under Microwave Irradiation.[4] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

Sources

Reaction conditions for coupling Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a bifunctional heterocyclic building block. It features a piperazine core where the


 position is masked by an ethyl carbamate (urethane) protecting group, and the 

position bears a highly reactive chlorosulfonyl (

) moiety.

This reagent is critical in medicinal chemistry for introducing the piperazine pharmacophore—a "privileged structure" found in antidepressants, antihistamines, and antipsychotics—via a robust sulfonamide linkage. The carbamate group provides orthogonal protection, stable to the basic conditions of sulfonylation but removable later under acidic or hydrolytic conditions.

Key Chemical Challenges:

  • Moisture Sensitivity: Like all sulfonyl chlorides, this reagent is prone to hydrolysis, forming the sulfonic acid (unreactive dead-end).

  • Exothermicity: The coupling reaction releases HCl and heat; uncontrolled addition can lead to decomposition or side reactions.

  • Nucleophile Compatability: While amines react readily, sterically hindered anilines or alcohols require catalytic activation.

Mechanistic Insight

The coupling reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like at sulfur).
  • Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the electrophilic sulfur center, forming a trigonal bipyramidal intermediate.

  • Elimination: The chloride ion is expelled as a good leaving group.

  • Deprotonation: A base scavenger (TEA, DIPEA, Pyridine) neutralizes the generated HCl to drive the equilibrium forward and prevent protonation of the nucleophile.

Visualizing the Reaction Logic[1][2]

ReactionLogic Reagent Ethyl 4-(chlorosulfonyl) piperazine-1-carboxylate Intermed Trigonal Bipyramidal Intermediate Reagent->Intermed Attack Nu Nucleophile (R-NH2 or R-OH) Nu->Intermed Base Base Scavenger (TEA, DIPEA) Side Side Product: HCl (Salt) Base->Side Neutralization Product Sulfonamide/Sulfonate Product Intermed->Product Cl- Elimination Intermed->Side

Caption: Mechanistic flow of the sulfonyl chloride coupling reaction.

Reaction Conditions & Optimization

The choice of solvent and base is dictated by the solubility of the nucleophile and the sensitivity of the product.

Table 1: Optimized Reaction Parameters
ParameterStandard Conditions (Amines)Difficult Substrates (Anilines/Alcohols)Biphasic (Amino Acids)
Solvent Dichloromethane (DCM)THF or Acetonitrile (anhydrous)Water / Dioxane (1:1)
Base Triethylamine (TEA) or DIPEAPyridine (solvent/base) or TEA/DMAP

or

Stoichiometry 1.0 equiv Reagent : 1.1 equiv Nu1.2 equiv Reagent : 1.0 equiv Nu1.2 equiv Reagent : 1.0 equiv Nu
Temp



Time 1 - 4 Hours4 - 12 Hours2 - 6 Hours

Experimental Protocols

Protocol A: Coupling with Primary/Secondary Amines (Standard)

Best for: Benzylamines, aliphatic amines, piperidines.

Reagents:

  • Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Triethylamine (TEA) (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (approx. 5-10 mL per mmol) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Dissolve Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: Dropwise addition controls the exotherm and prevents localized concentration spikes that could favor side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess amine/TEA). Caution: Ensure product is not acid-sensitive; carbamates are generally stable.

    • Wash with Saturated

      
       (to remove unreacted sulfonyl chloride as sulfonate salt).
      
    • Wash with Brine, dry over

      
      , filter, and concentrate.
      
Protocol B: Coupling with Alcohols (Sulfonate Ester Formation)

Best for: Primary alcohols, phenols.

Reagents:

  • Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.1 equiv)

  • Alcohol Nucleophile (1.0 equiv)

  • Triethylamine (2.0 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • DCM or Toluene

Procedure:

  • Preparation: Dissolve the Alcohol (1.0 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cooling: Cool to

    
    .
    
  • Addition: Add the sulfonyl chloride reagent (1.1 equiv) portion-wise or dropwise as a solution.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Stir overnight.
    
    • Catalysis: The DMAP forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the alcohol more efficiently than the chloride itself.

  • Workup: Standard aqueous workup as in Protocol A.

Protocol C: Schotten-Baumann Conditions (Aqueous)

Best for: Amino acids, highly polar amines, or inorganic salts.

Reagents:

  • Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate[2][3]

  • Amino Acid / Salt[4][5][6]

  • 
     or 
    
    
    
    (10%)[7]
  • THF or Dioxane

Procedure:

  • Aqueous Phase: Dissolve the amino acid in water containing 2.0–2.5 equivalents of base (

    
    ).
    
  • Organic Phase: Dissolve the sulfonyl chloride in THF or Dioxane.

  • Mixing: Add the organic phase to the aqueous phase at

    
     with vigorous stirring.
    
  • Reaction: Stir at RT for 4 hours. Maintain pH > 8 by adding more base if necessary (pH paper check).

  • Workup: Acidify carefully to pH ~3-4 with 1M HCl to precipitate the product (if it's a carboxylic acid) or extract into EtOAc.

Troubleshooting & Quality Control

Common Issues
  • Hydrolysis: The sulfonyl chloride converts to the sulfonic acid (R-

    
    ) if wet solvents are used.
    
    • Diagnosis: LC-MS shows a peak with mass [M-Cl+OH].

    • Fix: Use anhydrous solvents and store the reagent under inert gas.

  • Slow Reaction: Sterically hindered anilines may not react at RT.

    • Fix: Switch solvent to Pyridine (acts as solvent & catalyst) and heat to

      
      . Alternatively, use microwave irradiation (e.g., 
      
      
      
      for 10 min).
Experimental Workflow Diagram

Workflow Start Start: Reagent Preparation Solvent Dissolve Nu + Base in Anhydrous DCM Start->Solvent Cool Cool to 0°C Solvent->Cool Add Dropwise Addition of Sulfonyl Chloride Cool->Add Monitor Monitor (TLC/LCMS) 1-4 Hours Add->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Add Heat/Cat) Workup Acid Wash (1M HCl) Bicarb Wash Brine Wash Decision->Workup Yes Purify Concentrate & Crystallize or Column Chromatography Workup->Purify

Caption: Step-by-step workflow for standard amine coupling.

References

  • BenchChem. (2025).[8] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from

  • MDPI. (2019).[6] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. Retrieved from

  • American Chemical Society. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry. Retrieved from

  • Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N Coupling. Retrieved from

  • National Institutes of Health (PMC). (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Crystal Structure. Retrieved from

Sources

Application Note: Solvent Systems for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical process parameters for utilizing Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (ECPC) in organic synthesis. As a bifunctional building block containing a piperazine carbamate and a reactive sulfonyl chloride, ECPC is extensively used to generate sulfonamide libraries for drug discovery.

The selection of solvent is the single most deterministic factor in the yield and purity of these reactions. Improper solvent choice leads to competitive hydrolysis (formation of the sulfonic acid), poor solubility of the zwitterionic intermediates, or difficult workups. This guide provides a scientifically grounded solvent selection matrix and validated protocols to maximize reaction efficiency.

Chemical Profile & Reactivity

Compound: Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Functional Groups: [1]

  • Sulfonyl Chloride (

    
    ):  Highly electrophilic; prone to nucleophilic attack by amines, alcohols, and water.
    
  • Ethyl Carbamate (

    
    ):  Stable protecting group; reduces the nucleophilicity of the 
    
    
    
    nitrogen, preventing self-polymerization.

Mechanistic Causality: The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, sulfonyl chlorides do not proceed via a tetrahedral intermediate but rather a concerted


-like transition state (or trigonal bipyramidal intermediate). Therefore, solvents that stabilize the transition state without solvating the nucleophile too strongly (which would reduce its reactivity) are preferred.

Solvent Selection Matrix

The following table categorizes solvents based on their compatibility with ECPC and the intended nucleophile (typically an amine).

Solvent ClassSpecific SolventSuitabilityTechnical Rationale
Halogenated Dichloromethane (DCM) Preferred Excellent solubility for ECPC; low boiling point allows easy removal; inert to sulfonyl chlorides.
Ethers THF, 2-MeTHF Preferred Good solubility; water-miscible (allows easy aqueous workup); 2-MeTHF is a greener alternative.
Polar Aprotic Acetonitrile (MeCN) Conditional Useful for polar amine substrates; however, can accelerate hydrolysis if not strictly anhydrous.
Biphasic DCM / Water Scale-Up Used in Schotten-Baumann conditions. Requires inorganic base (

). High throughput.
Protic Alcohols (MeOH, EtOH) AVOID Reacts with ECPC to form sulfonate esters (solvolysis); competitive side reaction.
Amides DMF, DMAc Caution High boiling point makes removal difficult; DMF can decompose to dimethylamine, reacting with ECPC.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on substrate properties and scale.

SolventSelection Start Start: Select Nucleophile (Amine) SolubilityCheck Is Amine Soluble in DCM? Start->SolubilityCheck ScaleCheck Reaction Scale? SolubilityCheck->ScaleCheck Yes PolarRoute Route B: Acetonitrile/DMF (For Polar Amines) SolubilityCheck->PolarRoute No AnhydrousRoute Route A: Anhydrous DCM/THF (High Precision) ScaleCheck->AnhydrousRoute < 1g (Discovery) BiphasicRoute Route C: Schotten-Baumann (DCM/Water + K2CO3) ScaleCheck->BiphasicRoute > 10g (Process) PolarRoute->AnhydrousRoute If soluble in THF

Figure 1: Decision tree for solvent selection ensuring solubility and reaction efficiency.

Validated Experimental Protocols

Protocol A: Anhydrous Coupling (Standard Discovery Mode)

Application: Synthesis of high-purity sulfonamides on mg to g scale. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with the amine substrate and anhydrous DCM (concentration ~0.1 M).

  • Base Addition: Add Triethylamine (TEA) via syringe. Reasoning: TEA acts as an HCl scavenger. Without it, the generated HCl will protonate the unreacted amine, rendering it non-nucleophilic.

  • Cooling: Cool the mixture to 0°C using an ice bath. Reasoning: Sulfonylation is exothermic; cooling controls the rate and minimizes side reactions.

  • Addition: Dissolve ECPC in a minimal amount of DCM and add dropwise to the amine solution over 10 minutes.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Self-Validation: The disappearance of the amine peak and the appearance of the sulfonamide mass (M+H) confirms progress.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess TEA/amine) and then Brine. Dry over

    
    .[2]
    
Protocol B: Schotten-Baumann Conditions (Biphasic)

Application: Robust synthesis for substrates with poor organic solubility or for larger scale-up where inorganic bases are preferred for cost/removal. Solvent: DCM / Water (1:1 ratio).

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • ECPC (1.2 equiv)[3]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    

Step-by-Step Methodology:

  • Aqueous Phase: Dissolve the amine and

    
     in water.
    
  • Organic Phase: Dissolve ECPC in DCM.

  • Reaction: Add the DCM solution to the rapidly stirring aqueous solution at RT.

    • Critical Parameter: Stirring must be vigorous to maximize the interfacial surface area, as the reaction occurs at the interface.

  • Completion: Stir for 4–12 hours.

  • Workup: Separate phases. Extract the aqueous layer with DCM. Combine organics, dry, and concentrate.[2][4]

Mechanistic Visualization

The following diagram details the reaction pathway and potential failure modes (hydrolysis) that solvent selection aims to mitigate.

Mechanism ECPC ECPC (Sulfonyl Chloride) TS Transition State (S_N2-like) ECPC->TS + Amine Hydrolysis Sulfonic Acid (Impurity) ECPC->Hydrolysis + H2O (Wet Solvent) Amine Amine (Nucleophile) Amine->TS Product Sulfonamide (Target) TS->Product - HCl

Figure 2: Reaction mechanism showing the competitive hydrolysis pathway in the presence of water.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remains Hydrolysis of ECPCEnsure solvent is anhydrous. Increase ECPC equivalents (up to 1.5 eq).
Precipitation during reaction Formation of Amine-HCl saltThe base (TEA) is insufficient or the solvent is too non-polar. Add more DCM or switch to THF.
Impurity: Sulfonate Ester Alcohol contaminationEnsure no MeOH/EtOH is present in the solvent or glassware.
Emulsion during workup Amphiphilic productUse saturated brine; add a small amount of MeOH to the organic layer to break the emulsion; filter through Celite.

References

  • National Center for Biotechnology Information (2025). PubChemLite: Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (Compound Summary). Retrieved from [Link]

  • Sintef (2025). Solid liquid solubility of piperazine and stability data. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis using Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CAS: 129799-08-2) as a sulfonylating agent in microwave-assisted organic synthesis (MAOS). This reagent is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD), allowing the rapid introduction of the N-(ethoxycarbonyl)piperazine moiety—a privileged structure known to improve pharmacokinetic profiles (solubility and metabolic stability).

Traditional thermal sulfonylation often suffers from long reaction times and competitive hydrolysis of the sulfonyl chloride. Microwave irradiation significantly mitigates these issues by accelerating the nucleophilic attack of the amine substrate, typically achieving quantitative conversion in under 20 minutes.

Chemical Profile & Mechanistic Insight

Reagent Profile
  • Name: Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate[1][2][3]

  • Structure: A piperazine ring protected at N1 with an ethyl carbamate (urethane) and activated at N4 as a sulfonyl chloride.

  • Role: Electrophilic Sulfonylating Agent.

  • Key Sensitivity: Moisture sensitive (hydrolyzes to the corresponding sulfonic acid).

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur atom (SN2-like mechanism). The amine nucleophile attacks the hypervalent sulfur center, displacing the chloride ion. A non-nucleophilic base is required to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Microwave Advantage: The dipolar polarization of the solvent (e.g., Acetonitrile) under MW irradiation generates localized heat, increasing the kinetic energy of the reactants. This is particularly effective for sulfonyl chlorides, as the rapid heating profile outcompetes the background rate of hydrolysis from trace atmospheric moisture.

ReactionMechanism Reagent Ethyl 4-(chlorosulfonyl) piperazine-1-carboxylate TS Transition State (Pentacoordinate Sulfur) Reagent->TS MW Irradiation (Dipolar Activation) Amine Primary/Secondary Amine (R-NH2) Amine->TS Nucleophilic Attack Product Piperazinyl Sulfonamide Product TS->Product Cl- Elimination Byproduct Base-HCl Salt TS->Byproduct Base Base (TEA/DIPEA) (HCl Scavenger) Base->Byproduct Proton Capture

Figure 1: Mechanistic pathway for the microwave-assisted sulfonylation. The base acts as a proton sink, while MW irradiation accelerates the rate-determining step.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of pressure regulation.

  • Vials: 2-5 mL microwave-transparent borosilicate glass vials with crimp caps (PTFE/Silicone septa).

  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF). Note: DCM is poor for MW absorption; if used, add a polar "spike" or use SiC vessel.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Pyridine can be used as both solvent and base but complicates workup.

Standard Operating Procedure (SOP)

Target Scale: 0.5 mmol

StepActionCritical Technical Note
1. Preparation Dissolve Amine Substrate (0.5 mmol, 1.0 equiv) in dry MeCN (2.0 mL) in a MW vial.Ensure amine is fully dissolved before adding the sulfonyl chloride to prevent clumping.
2. Activation Add Base (TEA or DIPEA, 1.5 - 2.0 equiv).Excess base is crucial to neutralize HCl; insufficient base stalls the reaction at ~50%.
3. Addition Add Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (0.6 mmol, 1.2 equiv).Add slowly. If the reaction is highly exothermic (rare for this reagent), cool vial on ice during addition.
4. Sealing Crimp the vial immediately with a PTFE/Silicone cap.Minimize exposure to atmospheric moisture.[4][5]
5. Irradiation Temp: 80 °C Time: 10 minutes Absorption: HighIf using a volatile amine, ensure the pressure limit is set to 15 bar.
6. Cooling Allow reactor to cool to <45 °C (compressed air cooling).Do not open hot vials; solvent flash-boiling can occur.
7. Workup Dilute with EtOAc (20 mL), wash with 1M HCl (to remove excess amine/base), then Brine.The 1M HCl wash removes unreacted amine and the piperazine reagent if the carbamate hydrolyzes (unlikely).
8. Isolation Dry over Na₂SO₄, filter, and concentrate in vacuo.Most products are pure enough for screening; purify via flash chromatography if needed.
Optimization Table (Reaction Conditions)
ParameterStandard ConditionAggressive Condition (Steric Bulk)Mild Condition (Labile Groups)
Temperature 80 °C100–120 °C60 °C
Time 10 min20 min5 min
Solvent MeCNDMF (High Absorbance)DCM (requires passive heating element)
Stoichiometry 1.2 equiv Chloride1.5 equiv Chloride1.0 equiv Chloride

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_mw Microwave Phase cluster_workup Isolation Phase Step1 Dissolve Amine in MeCN Step2 Add Base (DIPEA/TEA) Step1->Step2 Step3 Add Sulfonyl Chloride Reagent Step2->Step3 Step4 Seal Vial (Crimp Cap) Step3->Step4 Step5 MW Irradiation 80°C, 10 min Step4->Step5 Step6 Cool to 45°C Step5->Step6 Step7 Liquid-Liquid Extraction (EtOAc / 1M HCl) Step6->Step7 Step8 Concentrate & Analyze Step7->Step8

Figure 2: Step-by-step workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Critical Considerations

Hydrolysis vs. Coupling

The most common failure mode is the hydrolysis of the sulfonyl chloride to the sulfonic acid (which is unreactive to amines under these conditions).

  • Symptom: LCMS shows starting amine and a mass corresponding to the sulfonic acid (Reagent Mass - Cl + OH).

  • Solution: Ensure solvents are anhydrous. Increase the equivalents of the sulfonyl chloride reagent (up to 1.5 eq).

"Runaway" Pressure

If using low-boiling amines (e.g., methylamine, ethylamine) or solvents like DCM/THF:

  • Risk: Vial over-pressurization (>20 bar).

  • Mitigation: Use Acetonitrile (bp 82°C) or DMF (bp 153°C) to lower vapor pressure contribution. Ensure the reaction volume does not exceed 60% of the vial capacity.

Poor Solubility

If the amine substrate is insoluble in MeCN:

  • Alternative: Use a 1:1 mixture of MeCN:DMF . DMF absorbs MW energy efficiently and solubilizes polar substrates, while MeCN lowers the boiling point to facilitate workup.

References

  • De Luca, L., & Giacomelli, G. (2008).[6][7][8] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[7] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

    • Context: Establishes the foundational efficiency of MW irradiation for sulfonamide form
  • Lakrout, S., et al. (2013).[9] A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions.[9][10] RSC Advances, 3, 1-6.[9] Link

    • Context: Validates the acceleration of sulfonylation reactions using sulfonyl chlorides under MW conditions.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

    • Context: Authoritative review on the mechanisms of microwave dielectric he
  • PubChem. (n.d.). Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CID 45791783).[2] National Library of Medicine. Link

    • Context: Chemical structure and physical property verific

Sources

Navigating One-Pot Syntheses: A Guide to Sequential Cross-Coupling and Reagent Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Important Clarification on CAS 59703-00-3:

Initial investigation into one-pot synthesis protocols involving CAS 59703-00-3 has identified the compound as 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride . This chemical is primarily utilized as a specialized coupling reagent, notably in the pharmaceutical industry for the synthesis of antibiotics such as Cefoperazone.[1][2][3][4][5] Its role is that of an acylating agent, facilitating the formation of amide bonds, a critical step in the synthesis of complex molecules.[3] While essential in multi-step syntheses, this reagent is not typically a substrate for the sequential, palladium-catalyzed cross-coupling reactions that are the cornerstone of modern one-pot strategies for building molecular complexity.

Recognizing that the request for "one-pot synthesis protocols" in the context of drug development and materials science often refers to the strategic functionalization of aromatic scaffolds, this guide will focus on a topic of high relevance to this field: one-pot sequential cross-coupling reactions of dihalogenated aromatic compounds. To illustrate the principles and provide detailed, actionable protocols, we will use 2-bromo-4-chloro-1-fluorobenzene as a representative substrate. This molecule, with its distinct halogen atoms, is an ideal candidate for demonstrating the power and precision of one-pot synthetic methodologies.

The Principle of Chemoselectivity in One-Pot Reactions with Dihaloarenes

The ability to perform multiple, distinct reaction steps in a single reaction vessel hinges on the principle of chemoselectivity. In the case of dihalogenated arenes, the differential reactivity of the carbon-halogen bonds is the key to controlling the sequence of transformations. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows a well-established trend: I > Br > OTf >> Cl > F.[6][7]

This hierarchy is primarily dictated by two factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break during the initial oxidative addition step of the catalytic cycle.[6]

  • Oxidative Addition Kinetics: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step in many cross-coupling reactions. This step is kinetically more favorable for C-Br bonds compared to C-Cl bonds.[6][8]

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively activate the more reactive C-Br bond while leaving the C-Cl bond untouched. Once the first coupling reaction is complete, the reaction conditions can be modified (e.g., by increasing the temperature, changing the ligand, or adding a new catalyst system) to activate the C-Cl bond for a second, different coupling reaction. This sequential approach allows for the efficient and controlled construction of complex, unsymmetrically substituted aromatic compounds in a single pot, saving time, resources, and minimizing waste.

Application Note 1: One-Pot Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination

This protocol details a one-pot, two-step synthesis of a diaryl-amino-fluorobenzene derivative from 2-bromo-4-chloro-1-fluorobenzene. The first step is a Suzuki-Miyaura coupling at the more reactive C-Br position, followed by a Buchwald-Hartwig amination at the C-Cl position.

Experimental Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 1. Add 2-bromo-4-chloro-1-fluorobenzene, arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), and a mild base (e.g., K2CO3) to a flask under inert atmosphere. B 2. Add solvent (e.g., Toluene/Water). A->B C 3. Heat the reaction mixture (e.g., 80-90 °C) and monitor for completion (TLC/GC-MS). B->C D 4. Cool the reaction mixture. Add amine, a stronger base (e.g., NaOtBu), and a suitable phosphine ligand (e.g., XPhos). C->D Intermediate Product Formation E 5. Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and monitor for completion. D->E F 6. Work-up and purification (extraction and chromatography). E->F

Caption: Workflow for one-pot sequential Suzuki-Miyaura and Buchwald-Hartwig reactions.

Detailed Protocol

Materials:

  • 2-bromo-4-chloro-1-fluorobenzene

  • Arylboronic acid (1.1 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Phosphine ligand for amination (e.g., XPhos, 4-10 mol%)

  • Base for Suzuki coupling (e.g., K₂CO₃, 2.0 eq)

  • Base for Buchwald-Hartwig amination (e.g., NaOtBu, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Degassed water

Procedure:

  • Step 1: Suzuki-Miyaura Coupling a. To a dry, oven-baked Schlenk flask, add 2-bromo-4-chloro-1-fluorobenzene (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq). b. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. c. Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio). d. Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS. e. Cool the reaction mixture to room temperature.

  • Step 2: Buchwald-Hartwig Amination a. To the same flask containing the intermediate product, add the amine (1.2 eq), NaOtBu (1.5 eq), and the phosphine ligand (e.g., XPhos, 0.05 eq). b. If a different palladium source is preferred for the amination (e.g., Pd₂(dba)₃), it can be added at this stage. c. Heat the reaction mixture to 100-110 °C and stir until the intermediate is fully consumed. d. Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.

Application Note 2: One-Pot Sequential Sonogashira and Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a diaryl-alkynyl-fluorobenzene derivative from 2-bromo-4-chloro-1-fluorobenzene, starting with a Sonogashira coupling at the C-Br position, followed by a Suzuki-Miyaura coupling at the C-Cl position.

Reaction Pathway Diagram

G 2-bromo-4-chloro-1-fluorobenzene 2-bromo-4-chloro-1-fluorobenzene Intermediate Intermediate 2-bromo-4-chloro-1-fluorobenzene->Intermediate 1. Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3N Final Product Final Product Intermediate->Final Product 2. Arylboronic acid, Pd(PPh3)4, K2CO3

Caption: One-pot Sonogashira followed by Suzuki-Miyaura coupling.

Detailed Protocol

Materials:

  • 2-bromo-4-chloro-1-fluorobenzene

  • Terminal alkyne (1.1 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium/Copper catalyst for Sonogashira (e.g., Pd(PPh₃)₂Cl₂, 2 mol%; CuI, 4 mol%)

  • Palladium catalyst for Suzuki (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base for Sonogashira (e.g., Triethylamine, Et₃N)

  • Base for Suzuki (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., THF or DMF for Sonogashira; Toluene/Water for Suzuki)

Procedure:

  • Step 1: Sonogashira Coupling a. In a dry Schlenk flask under an inert atmosphere, dissolve 2-bromo-4-chloro-1-fluorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in anhydrous triethylamine. b. Add the terminal alkyne (1.1 eq) dropwise at room temperature. c. Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed.[9][10][11][12] d. Remove the triethylamine under reduced pressure.

  • Step 2: Suzuki-Miyaura Coupling a. To the flask containing the crude intermediate, add the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq). b. Add a degassed solvent system of toluene and water (e.g., 4:1 ratio). c. Heat the mixture to 90-100 °C and stir until the reaction is complete. d. Cool to room temperature, perform an aqueous work-up, and extract with an organic solvent. e. Dry, concentrate, and purify the final product by column chromatography.

Quantitative Data Summary

The following table provides representative data for sequential cross-coupling reactions on dihaloarene substrates, illustrating typical yields and conditions.

EntrySubstrateStep 1 Coupling Partner & ReactionStep 2 Coupling Partner & ReactionOverall Yield (%)Reference
15-bromo-1H-indole(4-methoxyphenyl)boronic acid (Suzuki)Phenyl iodide (Buchwald-Hartwig)75[13]
22,4-dibromo-1-methyl-5-nitro-1H-imidazolePhenylboronic acid (Suzuki)Phenylacetylene (Sonogashira)85[14]
34-bromoanilineArylboronic acids (Suzuki)Aryl bromides (Buchwald-Hartwig)60-80[15]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring. The progress of each step should be carefully tracked using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This ensures that the first reaction has gone to completion before the reagents for the second step are introduced, preventing the formation of undesired byproducts and ensuring the reliability of the one-pot procedure. The choice of catalysts and ligands is based on well-established principles of palladium-catalyzed cross-coupling, where bulky, electron-rich phosphine ligands are known to facilitate the activation of less reactive C-Cl bonds in the second step.

Conclusion

One-pot sequential cross-coupling reactions represent a powerful and elegant strategy in modern organic synthesis. By leveraging the inherent differences in the reactivity of carbon-halogen bonds, complex molecules can be assembled with high efficiency and atom economy. The protocols provided for 2-bromo-4-chloro-1-fluorobenzene serve as a detailed guide for researchers and drug development professionals to design and execute sophisticated synthetic sequences, accelerating the discovery and development of novel chemical entities.

References

  • ResearchGate. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Available at: [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Müller, T. J. J. et al. (2016). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot Process—Consecutive Three-Component Synthesis of C,N-Diarylated Heterocycles. ChemistryOpen, 5(5), 402-408. Available at: [Link]

  • Veeprho. (n.d.). Cefoperazone Impurity 1 | CAS 59703-00-3. Available at: [Link]

  • MDPI. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available at: [Link]

  • Nolan, S. P. et al. (2014). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 47(3), 914-926. Available at: [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Available at: [Link]

  • Veeprho. (n.d.). Cefoperazone Impurity 1 | CAS 59703-00-3. Available at: [Link]

  • Amblard, F. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • ResearchGate. (2025). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • ResearchGate. (2025). Three‐Component, One‐Pot Tandem Sonogashira/Suzuki‐Miyaura Coupling Reactions for the Synthesis of a Library of Ceramide‐Transport Protein Inhibitors Designed In Silico. Available at: [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • LKT Laboratories, Inc. (n.d.). Cefoperazone Acid. Available at: [Link]

  • Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • Google Patents. (n.d.). CN114621254A - Preparation method of cefoperazone sodium.
  • ResearchGate. (n.d.). Synthetic process development of antibiotic cefoperazone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

Sources

Scalable synthesis methods for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Utility

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CAS: N/A for specific isomer, derivative of CAS 120-43-4) is a critical electrophilic building block used in the synthesis of sulfonamide-based pharmaceuticals. It serves as a "warhead" to introduce the N-piperazinyl sulfonyl moiety, a pharmacophore found in various GPCR ligands and enzyme inhibitors.

This guide addresses the primary challenge in its synthesis: the instability of the sulfamoyl chloride bond (


) and the management of exothermic gas evolution during scale-up. Unlike aromatic sulfonyl chlorides, aliphatic sulfamoyl chlorides are prone to rapid hydrolysis and thermal decomposition.

Key Technical Advantages of This Protocol:

  • Chemoselectivity: Uses Sulfuryl Chloride (

    
    ) rather than Chlorosulfonic acid to prevent carbamate deprotection.
    
  • Safety: Implements an "Inverse Addition" strategy to manage the highly exothermic release of HCl.

  • Validation: Includes a derivatization checkpoint to quantify yield without isolating the unstable intermediate.

Chemical Strategy & Route Selection

Retrosynthetic Analysis

The target molecule is synthesized via the electrophilic attack of sulfuryl chloride on the secondary amine of Ethyl piperazine-1-carboxylate.

Reaction Scheme:



Reagent Selection Logic
ReagentRoleSelection Rationale
Ethyl piperazine-1-carboxylate SubstrateMono-protected piperazine prevents polymerization. Commercially available or easily synthesized from piperazine + ethyl chloroformate.
Sulfuryl Chloride (

)
ElectrophilePreferred over Chlorosulfonic acid (

).

is too aggressive and generates sulfuric acid byproducts that are difficult to separate from the carbamate.
Triethylamine (TEA) HCl ScavengerEssential. Without base, the HCl generated forms a salt with the unreacted piperazine, stopping the reaction (50% max yield). TEA ensures 100% conversion.
Dichloromethane (DCM) SolventHigh solubility for the organic reactants; immiscible with water for rapid hydrolytic quench; low boiling point allows low-temp evaporation to preserve the unstable product.

Detailed Experimental Protocol

Safety Pre-Requisites
  • Hazard: Sulfuryl chloride reacts violently with water, releasing HCl and

    
     gases.
    
  • Engineering Control: All operations must be performed in a fume hood with a caustic scrubber attached to the vent line.

  • PPE: Full face shield, acid-resistant gloves (butyl rubber), and lab coat.

Step-by-Step Synthesis (10g Scale)

Reagents:

  • Ethyl piperazine-1-carboxylate: 10.0 g (63.2 mmol)

  • Sulfuryl Chloride: 9.4 g (69.5 mmol, 1.1 equiv)

  • Triethylamine (TEA): 7.0 g (69.5 mmol, 1.1 equiv)

  • Dichloromethane (anhydrous): 150 mL

Procedure:

  • Preparation of Electrophile Solution:

    • Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 50 mL of anhydrous DCM.

    • Add Sulfuryl Chloride (9.4 g) under nitrogen atmosphere.

    • Cool the solution to -10°C using an ice/salt bath or cryostat.

    • Why: Keeping the electrophile in excess and cold prevents the formation of the symmetric sulfamide byproduct (

      
      ).
      
  • Preparation of Nucleophile Solution:

    • In a separate flask, dissolve Ethyl piperazine-1-carboxylate (10.0 g) and TEA (7.0 g) in 100 mL DCM.

  • Inverse Addition (Critical Step):

    • Transfer the Nucleophile solution to a pressure-equalizing addition funnel attached to the main RBF.

    • Add the amine/base mixture dropwise to the cold

      
       solution over 45 minutes.
      
    • Control: Maintain internal temperature below 0°C.

    • Observation: White precipitate (TEA

      
      HCl) will form immediately.
      
  • Reaction Aging:

    • Stir at 0°C for 1 hour.

    • Allow to warm to room temperature (20-25°C) for 30 minutes to ensure complete conversion.

  • Work-up (Rapid Wash):

    • Note: Speed is critical to prevent hydrolysis.

    • Pour reaction mixture into a separatory funnel containing 100 mL ice-cold water .

    • Shake vigorously for 30 seconds and separate phases.

    • Wash organic layer once with 50 mL cold 5%

      
       (to neutralize residual HCl).
      
    • Wash once with cold brine.

    • Dry over anhydrous

      
       (Sodium Sulfate) for 10 minutes.
      
  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotavap) at < 30°C .

    • Result: The product is obtained as a viscous, pale yellow oil or low-melting solid. Store immediately at -20°C under Argon.

Quality Control & Self-Validating Systems

Because the sulfamoyl chloride is unstable, direct analysis can be difficult. Use the Derivatization Check for accurate yield determination.

Derivatization Protocol (QC)

Take a 50 mg aliquot of the crude product and react it with excess Morpholine (50 mg) in DCM.

  • Logic: This converts the unstable chloride to a stable sulfonamide.

  • Analysis: Run LC-MS or HPLC on the derivatized sample.

  • Criteria: A single peak corresponding to the morpholine-adduct indicates high purity of the chloride intermediate.

Visual & Spectroscopic Data
MethodExpected ResultInterpretation
TLC (5% MeOH/DCM)

~0.6 (Product) vs

~0.2 (Start Material)
Disappearance of the polar amine spot confirms conversion.
1H NMR (

)
Downfield shift of piperazine protons adjacent to

Confirms functionalization of the N4 nitrogen.
Visual Pale Yellow OilDarkening indicates decomposition (

extrusion).

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the reaction pathway, highlighting the critical "Inverse Addition" to avoid symmetric byproduct formation.

ReactionPathway cluster_conditions Critical Process Parameters Start Ethyl piperazine-1-carboxylate (Nucleophile) Intermediate Transition State (Tetrahedral) Start->Intermediate Amine Attack (Cold, DCM) Reagent Sulfuryl Chloride (Electrophile) Reagent->Intermediate Product Ethyl 4-(chlorosulfonyl) piperazine-1-carboxylate Intermediate->Product -HCl (Scavenged by TEA) Byproduct Symmetric Sulfamide (Impurity) Intermediate->Byproduct Excess Amine (Avoid by Inverse Addition) Params Temp: -10°C to 0°C Mode: Inverse Addition Time: 1.5 Hours

Caption: Reaction pathway emphasizing the suppression of symmetric sulfamide impurities via temperature control and inverse addition stoichiometry.

Scalable Process Flow Diagram

This flow diagram details the equipment setup required for moving from lab scale (10g) to pilot scale (1kg).

ProcessFlow Feed1 Feed Tank A: Amine + TEA + DCM Feed2 Reactor: SO2Cl2 + DCM (-10°C) Feed1->Feed2 Controlled Rate (Keep T < 0°C) Scrubber Caustic Scrubber (NaOH) Feed2->Scrubber Vent Gas (HCl/SO2) Quench Quench Vessel: Ice Water Feed2->Quench Transfer after 1.5h Separator Phase Separator (Auto/Manual) Quench->Separator Biphasic Mix Separator->Scrubber Aqueous Waste Dryer Drying Bed (Na2SO4) Separator->Dryer Organic Phase Evap Thin Film Evaporator (<30°C) Dryer->Evap Dry Solution Storage Storage: -20°C, Argon Evap->Storage Product Oil

Caption: Process flow for scale-up, highlighting gas scrubbing requirements and low-temperature isolation to prevent thermal degradation.

References

  • Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.[1] (Discusses flow chemistry and selectivity of sulfonyl chlorides).

  • Fisher Scientific. (2021). Safety Data Sheet: Sulfuryl Chloride.[2][3] (Critical safety parameters for handling SO2Cl2).

  • Santa Cruz Biotechnology. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Product Data. (Confirmation of commercial stability and storage conditions).

  • PubChem. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Compound Summary.

  • Thieme Connect. (2024).[4] Recent Advances in the Synthesis of Sulfonamides Intermediates.[5] (Review of sulfamoyl chloride synthesis methodologies).

Sources

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (ECPC) is a bifunctional reagent widely used in medicinal chemistry to introduce the piperazine pharmacophore via sulfonamide formation.

The molecule contains a sulfonyl chloride (


)  moiety, which is highly electrophilic and moisture-sensitive. Upon contact with ambient humidity, it undergoes rapid hydrolysis. This degradation is autocatalytic : the byproduct (HCl) can compromise the stability of the carbamate protecting group or corrode storage vessels, leading to a "runaway" degradation event where the solid turns into a viscous, acidic gum.
Quick Reference Data
ParameterSpecification
CAS Number Not widely listed; specific derivative
Molecular Weight ~256.71 g/mol
Physical State White to off-white crystalline solid (typically)
Primary Hazard Corrosive (releases HCl on contact with moisture)
Storage Class Moisture-Sensitive / Freezer (-20°C)

The Chemistry of Degradation (The "Why")

To prevent degradation, one must understand the failure mechanism. The hydrolysis of sulfonyl chlorides is not merely a loss of potency; it is a generation of impurities that actively destroy the remaining reagent.

The Hydrolysis Cascade
  • Nucleophilic Attack: Atmospheric water attacks the sulfur atom.

  • Acid Generation: The chloride leaves as Hydrogen Chloride (HCl).

  • Hygroscopic Loop: The resulting sulfonic acid (

    
    ) is highly hygroscopic, pulling more moisture from the air, accelerating the cycle.
    
Visualization: Degradation Pathway

The following diagram illustrates the structural breakdown and the resulting byproducts.

HydrolysisPathway Reagent ECPC Reagent (R-SO2Cl) Transition Transition State [R-SO2(OH)Cl]- Reagent->Transition + H2O (Nucleophilic Attack) Moisture Atmospheric Moisture (H2O) Moisture->Transition Products Degradation Products Transition->Products - Cl (Elimination) SubProduct1 Sulfonic Acid (R-SO3H) (Hygroscopic Gum) Products->SubProduct1 SubProduct2 HCl Gas (Corrosive Fumes) Products->SubProduct2 SubProduct1->Reagent Absorbs more H2O (Autocatalysis)

Figure 1: The hydrolysis mechanism of sulfonyl chlorides showing the autocatalytic hygroscopic loop.

Storage Protocols (The "How")

Do not rely on standard refrigerator storage. The following protocol is the only way to guarantee shelf-life >6 months.

Protocol A: Long-Term Storage (Unopened)
  • Temperature: -20°C (Standard Laboratory Freezer).

  • Atmosphere: The vial must be sealed under Argon or Nitrogen.

  • Secondary Containment: Place the primary vial inside a secondary jar containing a desiccant (e.g., Drierite™ or

    
    ).
    
  • Tape Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange during freezer contraction/expansion cycles.

Protocol B: Handling Active Aliquots
  • Warm-Up Rule: NEVER open a cold vial of sulfonyl chloride.

    • Reasoning: Condensation will immediately form on the cold solid, initiating the hydrolysis cascade described in Figure 1.

    • Action: Allow the vial to equilibrate to room temperature in a desiccator (approx. 30–60 mins) before opening.

  • Inert Sampling: If possible, sample inside a glovebox or use a funnel with a nitrogen cone.

Troubleshooting Guide

Issue 1: The solid has turned into a sticky paste or gum.
  • Diagnosis: Advanced hydrolysis. The "gum" is the sulfonic acid derivative, which has absorbed water.

  • Solution: Discard. The material is likely >50% degraded. Recrystallization is difficult because the sulfonic acid is very polar and hard to separate from the sulfonyl chloride without causing further hydrolysis.

Issue 2: Sharp, acrid smell upon opening the vial.
  • Diagnosis: Release of HCl gas.[1] This indicates some hydrolysis has occurred, but the bulk material might still be usable.

  • Validation Step: Perform a "Derivatization Check" (see Section 5). If purity is >90%, use immediately with an excess of base (e.g., Triethylamine) to neutralize the HCl.

Issue 3: Low yield in sulfonylation reactions.
  • Diagnosis: The reagent purity is lower than calculated, leading to incorrect stoichiometry.

  • Solution: Sulfonyl chlorides are often "over-weighed" to account for purity loss. If your bottle is old, assume 80-90% purity and adjust equivalents accordingly, or titrate it.

Quality Control: Self-Validating Systems

Do not trust the label purity on an opened bottle. Use these methods to verify integrity.

Method A: The Morpholine Titration (Quantitative)

This is the gold standard for determining the active sulfonyl chloride content [1].

  • Dissolve a known mass of ECPC in dry DCM.

  • Add a precise excess of Morpholine.

  • The sulfonyl chloride reacts to form the sulfonamide + HCl (captured by morpholine).

  • Back-titrate the excess morpholine with standard acid (e.g., 0.1 N HCl) using an indicator (Methyl Red).

  • Calculation: The difference between added and remaining morpholine corresponds to the active

    
     groups.
    
Method B: The Derivatization TLC (Qualitative)

Direct TLC of sulfonyl chlorides is unreliable because they hydrolyze on the silica plate, streaking and showing the "sulfonic acid" spot (at the baseline).

  • Step 1: Take a tiny spatula tip of ECPC in a vial.

  • Step 2: Add 2 drops of Benzylamine and 0.5 mL DCM. (Reaction is instantaneous).

  • Step 3: Spot this mixture on TLC.

  • Result: You will see a distinct, stable spot for the benzyl sulfonamide. If you see a large baseline spot remaining, your starting material was already hydrolyzed.

Frequently Asked Questions (FAQs)

Q: Can I recrystallize ECPC if it has degraded? A: Generally, no . While sulfonyl chlorides can be recrystallized from dry non-polar solvents (like Hexane/Toluene), the presence of the piperazine carbamate makes solubility complex. Furthermore, the heat required for recrystallization often accelerates hydrolysis if any trace moisture is present. It is cheaper and safer to buy fresh reagent.

Q: Is the color change to yellow significant? A: Yes. Pure sulfonyl chlorides are typically white. A yellow/orange tint usually indicates the formation of HCl and subsequent minor oxidation or degradation of the piperazine ring. If it is light yellow, run the Derivatization TLC (Method B) to confirm it is still usable.

Q: Can I use water in the reaction if I add it quickly? A: No. While Schotten-Baumann conditions (water/organic biphasic mix) exist, they are risky for sensitive sulfonyl chlorides. It is strictly recommended to use anhydrous DCM or THF with an organic base (DIPEA/TEA) to ensure consistent results [2].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • BenchChem Technical Guides. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link (General handling of moisture-sensitive electrophiles).

  • Sigma-Aldrich (Merck). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Link (Canonical guide on inert atmosphere techniques).

  • Royal Society of Chemistry. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc. B, 1968.[2] Link (Mechanistic grounding for hydrolysis rates).

Sources

Troubleshooting low reactivity of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate with steric amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Low Reactivity with Sterically Hindered Amines

Welcome to the technical support center for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate. As a Senior Application Scientist, I understand that synthesizing novel compounds is both an art and a science, often accompanied by unique challenges. One of the most common hurdles researchers face with this versatile reagent is its sluggish reactivity when paired with sterically demanding amines. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to transform low-yielding or stalled reactions into successful conversions.

The core of the issue lies in the fundamental mechanism of sulfonamide bond formation: a nucleophilic attack by the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. When the amine is sterically hindered—for example, a di-substituted secondary amine with bulky groups—this approach is physically impeded, dramatically increasing the activation energy of the reaction. Our goal is to systematically explore strategies to overcome this barrier.

Troubleshooting Guide

This section addresses the most pressing issues encountered during the sulfonylation of sterically hindered amines.

Q1: My reaction is extremely slow, showing minimal conversion even after 24 hours at room temperature. What are the primary causes and immediate next steps?

Low or no product formation is the most common symptom when dealing with sterically hindered amines. The root cause is almost always an insufficient combination of nucleophilicity (from the amine) and electrophilicity (from the sulfonyl chloride) under the chosen reaction conditions.[1]

Here is a systematic workflow to diagnose and solve the problem:

TroubleshootingWorkflow A START: Low Conversion B Step 1: Verify Reagent Integrity A->B C Is Sulfonyl Chloride Hydrolyzed? B->C D Use Fresh/Anhydrous Reagent & Solvents C->D Yes E Step 2: Optimize Reaction Conditions C->E No D->E F Increase Temperature (e.g., 50°C to reflux) E->F G Change Solvent (e.g., DCM to DMF) F->G H Select a Stronger, Non-Nucleophilic Base (e.g., TEA to DBU) G->H I Step 3: Introduce a Catalyst H->I J Add Catalytic DMAP (0.1-0.2 eq) I->J K Consider Indium Catalysis for Highly Challenging Substrates I->K L Reaction Successful J->L K->L

Caption: A logical workflow for troubleshooting low reactivity.

Immediate Actions:

  • Verify Reagent Quality: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acid.[1] This is the most common cause of complete reaction failure. Confirm the integrity of your Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate. If it is old or has been improperly stored, use a fresh batch. Ensure all solvents and glassware are rigorously dried.[1]

  • Increase Reaction Temperature: The simplest approach to overcoming a high activation barrier is to increase the thermal energy of the system.[1] Gradually increase the temperature, for instance, from room temperature to 50 °C, 80 °C, or even to the reflux temperature of your solvent. Monitor the reaction by TLC or LC-MS at each stage.

  • Optimize the Base: The base's role is to neutralize the HCl generated during the reaction.[1][2] For sterically hindered amines, a standard base like triethylamine (TEA) may not be sufficient. Switch to a stronger, non-nucleophilic base to promote the reaction without competing as a nucleophile.

BasepKaH (approx.)TypeKey Considerations
Pyridine5.2NucleophilicCan act as a nucleophilic catalyst but is often too weak for hindered systems.
Triethylamine (TEA)10.8Non-NucleophilicA common workhorse, but may not be basic enough for difficult couplings.[2]
DIPEA (Hünig's Base)10.7Sterically HinderedGood for preventing side reactions but has similar basicity to TEA.
DBU13.5Non-NucleophilicAn excellent choice for difficult reactions due to its high basicity.
DMAP 9.7 Nucleophilic Catalyst Highly effective catalyst, not used as a stoichiometric base. [3]
Q2: My reaction is working, but it's messy. I see multiple byproducts. What are they and how can I suppress them?

The primary byproduct in a reaction that is failing due to low reactivity is often the sulfonic acid from the hydrolysis of the starting sulfonyl chloride.[1]

  • Identification: This byproduct will appear as a polar spot on your TLC plate that does not stain with typical amine-visualizing agents like ninhydrin. It can be confirmed by LC-MS, where you will see a mass corresponding to the hydrolyzed sulfonyl chloride.

  • Solution: The solution is preventative. Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents (e.g., from a solvent purification system or freshly distilled), flame-dry your glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of DMAP catalysis in this reaction, and why is it so effective for hindered amines?

4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst for sulfonylation reactions.[3] It operates via a different mechanism than a simple Brønsted base.

  • Activation: The highly nucleophilic pyridine nitrogen of DMAP attacks the sulfonyl chloride, displacing the chloride ion to form a highly reactive N-sulfonylpyridinium salt intermediate.

  • Reaction: This intermediate is significantly more electrophilic than the starting sulfonyl chloride. The sterically hindered amine, which struggles to react with the sulfonyl chloride directly, can now effectively attack this activated intermediate.

  • Catalyst Regeneration: The attack by the amine forms the desired sulfonamide and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

This catalytic pathway provides a lower energy route for the reaction, making it particularly effective for challenging substrates.[3]

DMAP_Mechanism RSO2Cl R-SO2-Cl (Sulfonyl Chloride) Intermediate [R-SO2-DMAP]+ (N-sulfonylpyridinium salt) Highly Reactive RSO2Cl->Intermediate + DMAP - Cl- DMAP DMAP Amine R'R''NH (Hindered Amine) Product R-SO2-NR'R'' (Sulfonamide) Intermediate->Product + R'R''NH

Caption: Catalytic cycle of DMAP in sulfonylation.

Q2: Are there catalytic methods beyond DMAP for extremely unreactive amines?

Yes. For cases where even elevated temperatures and DMAP catalysis are insufficient, metal-based catalysis can be a powerful alternative.

Indium-catalyzed sulfonylation has been reported as a facile and efficient method for coupling sulfonyl chlorides with less nucleophilic and sterically hindered anilines and other amines.[2][4][5] The proposed mechanism involves the generation of a more electrophilic species, RSO2+ InCl-, which is then readily attacked by the amine.[2] This method offers excellent yields and the potential for catalyst reusability.[2]

Q3: Which solvents are best suited for this reaction?

Solvent choice can significantly impact reaction rates. Polar aprotic solvents are generally preferred as they can solvate charged intermediates and increase reaction rates.

SolventDielectric Constant (ε)Typical UseNotes
Dichloromethane (DCM)9.1Room TempGood starting point, but low boiling point limits temperature range.
Tetrahydrofuran (THF)7.5Room Temp to 66°CA very common and versatile solvent for sulfonylation.[2]
Acetonitrile (MeCN)37.5Room Temp to 82°CHigher polarity can accelerate the reaction.
Dimethylformamide (DMF)36.7Elevated TempsExcellent for difficult reactions due to high polarity and boiling point.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be conducted by trained personnel in a controlled laboratory setting.

Protocol 1: General Procedure for Hindered Amines using a Strong Base
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the sterically hindered amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM or THF (approx. 0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as DBU (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.1 eq) in the same anhydrous solvent dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Then, heat the reaction to 40 °C (for DCM) or 60 °C (for THF) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture, dilute it with DCM, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: DMAP-Catalyzed Sulfonylation for Highly Hindered Amines
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the sterically hindered amine (1.0 eq), DMAP (0.1–0.2 eq), and a stoichiometric base such as triethylamine (1.5 eq).

  • Dissolution: Dissolve the mixture in anhydrous acetonitrile or DMF (approx. 0.2 M concentration).

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add a solution of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.1 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir. If the reaction is slow, gently heat to 50–80 °C. Monitor closely by TLC or LC-MS. DMAP-catalyzed reactions are often significantly faster.

  • Workup: Follow the workup procedure described in Protocol 1. The acidic wash is important for removing both the excess TEA and the DMAP catalyst.

References

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Benchchem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Pharmaceutical Fronts. (2024).
  • Journal of the American Chemical Society. (2019).
  • PMC. (n.d.). Ethyl 4-(phenylsulfonyl)
  • RSC Advances. (n.d.).
  • RSC Advances. (2021).
  • Organic Chemistry Portal. (n.d.).
  • Journal of the American Chemical Society. (2023).
  • PMC. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • PMC. (n.d.).

Sources

Technical Support Center: Optimizing Temperature and pH for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimal use of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate in coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the nuances of your experiments with a strong understanding of the underlying chemical principles.

Introduction: The Chemistry of Sulfonamide Bond Formation

The coupling of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate with primary or secondary amines is a cornerstone reaction for the synthesis of a diverse array of biologically active molecules. This reaction, forming a stable sulfonamide linkage, is governed by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The efficiency and cleanliness of this transformation are critically dependent on reaction parameters, most notably temperature and pH. Understanding and controlling these variables is paramount to maximizing yield, minimizing side reactions, and ensuring the synthesis of high-purity products.

This guide will delve into the critical aspects of this coupling reaction, providing a framework for rational optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the coupling reaction between Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate and an amine?

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[1][2]

Q2: Why is temperature control so critical in this reaction?

Temperature plays a dual role in this synthesis. While elevated temperatures can increase the reaction rate, they can also promote undesirable side reactions.[3]

  • High Temperatures: Can lead to the degradation of the sulfonyl chloride and the final product, formation of colored impurities, and potential side reactions with the solvent.

  • Low Temperatures: While often employed to control the initial exothermic reaction, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion.

A carefully controlled temperature profile, often starting at a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride and then gradually warming to room temperature, is typically optimal.

Q3: What is the role of pH and why is a base necessary?

The pH of the reaction medium is a critical parameter that directly influences the nucleophilicity of the amine and the stability of the sulfonyl chloride.

  • Amine Nucleophilicity: An amine needs to be in its free base form (deprotonated) to be nucleophilic. In acidic conditions, the amine will be protonated to form an ammonium salt (R-NH3+), which is not nucleophilic.[4] Therefore, a basic environment is required to ensure a sufficient concentration of the reactive free amine.

  • Neutralizing HCl: As the reaction proceeds, HCl is generated. A base is essential to neutralize this acid, preventing the protonation of the starting amine and driving the reaction to completion.[1][2]

  • Sulfonyl Chloride Stability: Sulfonyl chlorides are susceptible to hydrolysis (reaction with water) to form the corresponding sulfonic acid, which is unreactive towards amines. This hydrolysis is pH-dependent, with increased rates at higher pH.[5][6] Therefore, a careful balance must be struck.

Q4: How does the ethyl carbamate group on the piperazine ring affect the reaction?

The ethyl carbamate group is an electron-withdrawing group. This has two main effects:

  • Reduced Nucleophilicity: It reduces the electron density on the nitrogen atom of the piperazine that is being functionalized, making it a weaker nucleophile compared to unsubstituted piperazine. This may necessitate slightly more forcing reaction conditions (e.g., longer reaction times or slightly elevated temperatures) to achieve complete conversion.

  • Reaction at the Other Nitrogen: The primary reaction will occur at the secondary amine position of the piperazine ring. The nitrogen atom attached to the ethyl carbamate is part of an amide-like system and is significantly less nucleophilic.

Q5: What are the most common side reactions to be aware of?

The two primary side reactions are:

  • Hydrolysis of the Sulfonyl Chloride: If moisture is present in the reaction, the Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate will react with water to form the corresponding sulfonic acid. This byproduct is unreactive with the amine and can complicate purification.[5]

  • Formation of a Di-sulfonated Product (with primary amines): If a primary amine is used as the nucleophile, it is possible for the reaction to occur twice, leading to the formation of a di-sulfonamide. This is more likely to occur if an excess of the sulfonyl chloride is used or at higher temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Sulfonyl Chloride: Hydrolysis due to improper storage or exposure to moisture. 2. Protonated Amine: Insufficient base to neutralize generated HCl and maintain the amine in its free base form. 3. Low Reactivity of Amine: The amine may be sterically hindered or electronically deactivated. 4. Low Temperature: The reaction may be too slow at the chosen temperature.1. Use fresh or properly stored Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate. Ensure all glassware and solvents are anhydrous. 2. Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, DIPEA, or pyridine). For weakly nucleophilic amines, a slight excess of base can be beneficial. 3. Increase the reaction temperature after the initial addition. Consider using a more polar aprotic solvent like DMF or NMP to improve solubility and reaction rate. 4. After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat to 40-50 °C and monitor by TLC or HPLC.
Presence of a Highly Polar Byproduct (likely sulfonic acid) 1. Water in the Reaction: Contamination of solvents, reagents, or glassware with moisture.1. Use anhydrous solvents and dry glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Di-sulfonated Product (with primary amines) 1. Incorrect Stoichiometry: Excess of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate. 2. High Reaction Temperature: Higher temperatures can favor the second sulfonylation.1. Use a 1:1 or slight excess of the primary amine to the sulfonyl chloride. 2. Maintain a lower reaction temperature (0 °C to room temperature). Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations.
Difficult Purification 1. Similar Polarity of Product and Starting Materials/Byproducts: The desired product and impurities may have similar Rf values on TLC. 2. Emulsion during Workup: The basic nature of the product can lead to emulsions during aqueous extraction.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. 2. During the aqueous workup, add brine (saturated NaCl solution) to break up emulsions. If the product is sufficiently non-polar, a solvent swap to a less polar solvent before extraction can help. For highly polar products, consider purification by salt formation and recrystallization.[7]

Data Summary Table: Key Reaction Parameters

ParameterRecommended Range/ConditionRationale & Scientific Justification
Temperature Initial Addition: 0 °C Reaction: Room Temperature (20-25 °C) to 50 °CStarting at 0 °C helps to control the initial exotherm of the reaction. Allowing the reaction to proceed at room temperature or with gentle heating is often necessary to drive the reaction to completion, especially with less nucleophilic amines.
pH (effective) Basic (pH > 8)Ensures the amine is in its deprotonated, nucleophilic form. A non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) is typically used to achieve this and to scavenge the HCl byproduct.
Solvent Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. DCM and THF are good starting points. For less reactive amines, a more polar solvent like DMF can increase the reaction rate. Ensure the solvent is anhydrous.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), PyridineThese tertiary amine bases are non-nucleophilic and effectively neutralize the generated HCl without competing in the main reaction. Typically, 1.1 to 1.5 equivalents are used.
Stoichiometry 1.0 equivalent of Amine to 1.0-1.1 equivalents of Sulfonyl ChlorideA slight excess of the sulfonyl chloride can help to ensure complete consumption of the often more valuable amine. However, for primary amines, a 1:1 ratio is recommended to minimize di-sulfonylation.

Experimental Protocols

General Protocol for the Coupling of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate with a Secondary Amine
  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents.

    • Dissolve the secondary amine (1.0 equivalent) and a tertiary amine base (e.g., triethylamine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) to a concentration of approximately 0.1-0.5 M.

    • In a separate flask, dissolve Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.05 equivalents) in the same anhydrous solvent.

  • Reaction Setup and Execution:

    • Cool the solution of the amine and base to 0 °C using an ice bath.

    • Slowly add the solution of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate dropwise to the stirred amine solution over 15-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

    • TLC System: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The product sulfonamide will generally have a higher Rf than the starting amine.

    • HPLC System: A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a common method for monitoring such reactions.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic solution sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH4Cl solution) to remove the tertiary amine base, followed by water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Mechanism

G Amine Amine (R₂NH) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate SulfonylChloride->Intermediate Product Sulfonamide Product Intermediate->Product Loss of Cl⁻ HCl HCl HCl_node HCl Base Base (e.g., Et₃N) Salt [Et₃NH]⁺Cl⁻ Base->Salt HCl_node->Salt

Caption: Mechanism of sulfonamide formation.

Experimental Workflow

G A 1. Reagent Preparation (Amine, Base, Sulfonyl Chloride) B 2. Reaction Setup (Cool to 0 °C, Slow Addition) A->B C 3. Reaction (Warm to RT, Stir) B->C D 4. Monitoring (TLC / HPLC) C->D D->C Incomplete? E 5. Workup (Aqueous Wash) D->E Complete? F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

G Start Low Yield? CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start No, Repurify CheckMoisture Anhydrous Conditions? CheckPurity->CheckMoisture Yes CheckMoisture->Start No, Dry System CheckBase Sufficient Base? CheckMoisture->CheckBase Yes CheckBase->Start No, Add More Base CheckTemp Increase Temperature? CheckBase->CheckTemp Yes CheckTemp->Start No, Optimize CheckTime Increase Reaction Time? CheckTemp->CheckTime Yes CheckTime->Start No, Continue Monitoring Success Reaction Optimized CheckTime->Success Yes

Caption: Decision tree for troubleshooting low yield.

References

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Wikipedia. (2023). Hinsberg reaction. Retrieved from [Link].

  • Di Vaira, M., et al. (2011).
  • Rogerson, T. D., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
  • Li, Y., et al. (2022).
  • ChemRxiv. (2023).
  • King, J. F., & Lee, T. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles for the Reactions of 1-Propanesulfonyl and 2-Propanesulfonyl Chlorides in Water. Journal of the American Chemical Society.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Bentley, T. W., & Jones, R. O. (2015).
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR.
  • Khan, K. M., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (2024).
  • Procter, D. J., et al. (2019). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Rawsource. (2024). How do amines act as bases.
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
  • ResearchGate. (2021).
  • Majumder, S., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Google Patents. (1959).
  • Government of Canada. (2023). Draft screening assessment - Piperazine.
  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules.
  • Organic Chemistry Portal. (n.d.).
  • SSRN. (2022).
  • ResearchGate. (2018).
  • Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry.
  • Liu, Y., et al. (2024).
  • National Institutes of Health. (2015). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • National Institutes of Health. (2022).
  • Frontier Research Publication. (2024).
  • Wikipedia. (2024).
  • Google Patents. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • MDPI. (2025). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review.

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Technical Support Center: A Guide to Using (3R)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 278788-66-2)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-proven insights to anticipate and mitigate common side reactions, ensuring the efficiency and success of your experiments.

A Note on Chemical Identity: The CAS number provided in the initial query (59703-00-3) corresponds to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride. This guide focuses on the more complex and widely used building block, (3R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 278788-66-2) , which we believe to be the intended subject of the technical query.

Introduction to the Molecule: A Tri-Functional Building Block

(3R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a valuable intermediate in pharmaceutical synthesis, prized for its stereodefined core and three distinct functional groups: a primary alcohol, a free secondary amine, and a Boc-protected secondary amine.[1] This multi-functionality, while offering great synthetic flexibility, also presents unique challenges in achieving chemoselectivity. This guide will address these challenges in a practical, question-and-answer format.

Core Challenge: Achieving Chemoselectivity

The primary challenge in using this reagent is to selectively modify one functional group without affecting the others. The relative reactivity of the functional groups is generally:

Secondary Amine (N-4) > Primary Alcohol (-CH₂OH) > Boc-protected Amine (N-1)

However, this order can be influenced by the choice of reagents and reaction conditions.

Troubleshooting Guide & FAQs

Section 1: Reactions at the Secondary Amine (N-4)

The secondary amine is the most nucleophilic and basic site, making it the primary target for alkylation and acylation reactions.

Question 1: I am attempting a mono-N-alkylation of the secondary amine, but I am observing low yields and the formation of a polar, intractable byproduct. What is happening?

Answer: You are likely encountering two common side reactions:

  • Di-alkylation: The initial product, the mono-alkylated piperazine, can be further alkylated to form a quaternary ammonium salt. This is especially problematic if the reaction is run with a 1:1 stoichiometry of the piperazine and alkylating agent, or at elevated temperatures.

  • Reaction at the Hydroxyl Group: While less nucleophilic than the amine, the hydroxyl group can be alkylated, particularly under basic conditions that generate an alkoxide.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the piperazine starting material (e.g., 1.1-1.2 equivalents) to outcompete the alkylation of the product.

  • Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) which can deprotonate the alcohol and promote O-alkylation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature.

  • Alternative Alkylation Strategy: Consider reductive amination.[2] This involves reacting the piperazine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (STAB). This method avoids the formation of quaternary ammonium salts.

Question 2: My N-acylation reaction is sluggish, and upon workup, I see evidence of Boc-deprotection. How can I improve this?

Answer: Acylation introduces an electron-withdrawing group, which can make the Boc group more susceptible to cleavage, especially if the reaction or workup conditions are even mildly acidic.

Troubleshooting Protocol:

  • Acylating Agent: Use a highly reactive acylating agent like an acyl chloride or anhydride.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or DIPEA is recommended. Ensure the base is added before the acylating agent to scavenge any generated acid (e.g., HCl from an acyl chloride).

  • Workup: During the aqueous workup, use a dilute solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize any residual acid before extraction. Avoid strong acids.[3]

  • Temperature: Keep the reaction temperature low (0 °C to room temperature) to minimize side reactions.

Section 2: Reactions at the Primary Alcohol

Question 3: I am trying to oxidize the primary alcohol to an aldehyde, but I am getting a complex mixture of products and recovering unreacted starting material. What are the potential pitfalls?

Answer: The free secondary amine can interfere with many common oxidation reactions. It can be oxidized itself or can react with the newly formed aldehyde.

Troubleshooting Protocol:

  • Protect the Secondary Amine: Before oxidation, consider protecting the secondary amine. A readily cleavable protecting group like a benzyloxycarbonyl (Cbz) group is a good option, as it is orthogonal to the Boc group.

  • Choice of Oxidant: Use a mild and selective oxidizing agent.

    • Dess-Martin Periodinane (DMP): Generally effective and can be run at room temperature.

    • Swern Oxidation (or variants like Parikh-Doering): Highly effective but requires cryogenic temperatures and careful control of stoichiometry to avoid side reactions.

  • Reaction Conditions: Ensure anhydrous conditions, as water can interfere with many oxidation reagents.[4]

Section 3: Boc Group Stability and Deprotection

Question 4: Under what conditions is the Boc group unintentionally cleaved, and how can I prevent it?

Answer: The Boc group is notoriously sensitive to acid.[5] Unintentional cleavage is a common side reaction.

Causes of Unintentional Cleavage:

  • Acidic Reagents: Use of strong acids (e.g., HCl, TFA) or Lewis acids in subsequent reaction steps.

  • Acidic Byproducts: Reactions that generate acidic byproducts (e.g., using acyl chlorides without a sufficient amount of base).

  • Acidic Chromatography Media: Prolonged exposure to standard silica gel can sometimes lead to partial deprotection.

Prevention Strategies:

  • pH Control: Maintain neutral or basic conditions whenever possible.

  • Scavenge Acid: Use a non-nucleophilic base to neutralize any in situ generated acid.

  • Purification: If using silica gel chromatography, consider neutralizing the silica gel with triethylamine before use, or use a different stationary phase like alumina. A quick workup and purification are recommended.

Question 5: What is the best way to deprotect the Boc group without affecting other parts of my molecule?

Answer: The standard method for Boc deprotection is treatment with a strong acid.[5]

Recommended Deprotection Protocol:

ReagentTypical ConditionsComments
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM)Fast and efficient. TFA and DCM are volatile and easily removed.
Hydrochloric Acid (HCl)4M HCl in Dioxane or MethanolAlso very effective. The resulting hydrochloride salt can sometimes aid in purification by precipitation.

Key Considerations:

  • Scavengers: If your molecule contains other acid-sensitive groups, consider adding a scavenger like triethylsilane (TES) or anisole to trap the tert-butyl cation generated during deprotection and prevent side reactions.

  • Temperature: Deprotection is typically fast at room temperature.

Visualizing Reaction Pathways

N-Alkylation of the Secondary Amine

reagent (3R)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate product Desired N-Alkylated Product reagent->product Desired Pathway side_product_2 O-Alkylated Byproduct reagent->side_product_2 Side Reaction (Strong Base) alkyl_halide Alkyl Halide (R-X) Base side_product_1 Quaternary Ammonium Salt (Over-alkylation) product->side_product_1 Side Reaction (Excess R-X)

Caption: N-Alkylation pathways and potential side reactions.

Boc Deprotection Mechanism

start Boc-Protected Amine protonated Protonated Carbamate start->protonated Protonation h_plus H+ intermediate tert-Butyl Cation + Carbamic Acid protonated->intermediate Fragmentation final_amine Free Amine intermediate->final_amine byproducts CO₂ + Isobutene intermediate->byproducts

Sources

Technical Support Center: Stability & Handling of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

[1]

Compound ID: Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Functional Class: Heterocyclic Sulfamoyl Chloride / Carbamate Primary Application: Synthesis of piperazine-derived sulfamides; late-stage diversification of pharmacophores.[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate during aqueous workups.

While the ethyl carbamate moiety is robust, the chlorosulfonyl group (


)1sulfamoyl chloride

1

This guide provides the mechanistic insights and validated protocols necessary to maximize recovery and purity.

Module 1: Critical Stability Profile

The Hydrolysis Mechanism

The primary failure mode for this reagent in aqueous media is hydrolysis. Unlike carbon-bound sulfonyl chlorides, the nitrogen-bound sulfonyl group (sulfamoyl chloride) has distinct electronic properties, but it remains susceptible to nucleophilic attack by water, especially at elevated pH.[1]

Key Reactivity Rules:

  • pH Sensitivity: Hydrolysis is base-catalyzed.[1] Hydroxide ions (

    
    ) are far more aggressive nucleophiles than water.[1] Contact with strong basic aqueous washes (e.g., 1M NaOH) will rapidly degrade the reagent.[1]
    
  • Temperature Dependence: Hydrolysis rates follow Arrhenius kinetics.[1] Every 10°C increase can double or triple the degradation rate.

  • Byproduct Formation: Hydrolysis generates HCl and the corresponding sulfamic acid (

    
    ).[1] The acid byproduct is highly water-soluble and will be lost in the aqueous layer, leading to "vanishing" yields.
    
Visualizing the Competition

The following diagram illustrates the kinetic competition that dictates your yield.

HydrolysisPathwayReagentSulfamoyl Chloride(Reagent)TS_HydrolysisTransition State(Hydrolysis)Reagent->TS_Hydrolysis Aqueous ExposureProductTarget Sulfamide(Stable)Reagent->Product Anhydrous ConditionsWaterH2O / OH-Water->TS_HydrolysisAmineDesired Amine(Nucleophile)Amine->ProductByproductSulfamic Acid + HCl(Water Soluble impurity)TS_Hydrolysis->Byproduct Irreversible

Figure 1: Kinetic competition between desired sulfonylation and competitive hydrolysis. Minimizing the "Aqueous Exposure" pathway is critical.[2]

Module 2: Troubleshooting & FAQs

Q1: My yield is consistently low (<40%) after aqueous workup. Where is the product going?

Diagnosis: You are likely hydrolyzing the sulfonyl chloride to the sulfonic/sulfamic acid. Root Cause: The acid byproduct is extremely polar and water-soluble.[1] It partitions into the aqueous phase and is discarded with the waste. Solution:

  • Avoid Basic Washes: Do not use NaOH or concentrated

    
     to wash the organic layer containing the unreacted reagent.
    
  • Speed is Key: Limit the contact time between the organic phase and water to <5 minutes.

  • Switch Protocols: If the reagent is being isolated for later use, consider a non-aqueous workup (filtration of salts followed by concentration) if possible.

Q2: The product turns into an oil instead of a solid. Why?

Diagnosis: Presence of hydrolysis impurities (sulfamic acid) or residual solvent.[1] Root Cause: The hydrolysis generates HCl. If your system lacks an acid scavenger, the piperazine nitrogen (though carbamate-protected) or the sulfamic acid moiety can form complex salts/oils that prevent crystallization. Solution:

  • Ensure the organic layer is dried thoroughly over

    
     (Magnesium Sulfate) rather than 
    
    
    (Sodium Sulfate), as
    
    
    is a faster and more aggressive drying agent.[1]
  • Traces of acid can be removed by a rapid, cold wash with dilute brine.[1]

Q3: Can I store the isolated sulfonyl chloride?

Diagnosis: Shelf-life stability. Answer: Yes, but with strict caveats.

  • Conditions: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Dessication: Moisture is the enemy. Store in a vial sealed with Parafilm inside a desiccator.

  • Re-test: Always run a TLC or NMR before using stored material.[1] Hydrolysis appears as a broadening of peaks or a shift in the piperazine ring protons in NMR.

Module 3: Optimized Protocols

Protocol A: The "Golden Path" Aqueous Workup

Use this protocol when you must remove water-soluble salts but need to preserve the reactive sulfonyl chloride.

ParameterSpecificationReason
Temperature 0°C to 4°C Retards hydrolysis kinetics significantly.[1]
Solvent DCM (Dichloromethane) Excellent solubility for the reagent; immiscible with water.[1]
Wash Solution Ice-Cold Brine / Water Ionic strength helps phase separation; avoids high pH.[1]
Drying Agent Anhydrous

Rapid water removal prevents degradation during concentration.[1]

Step-by-Step Procedure:

  • Quench: Cool the reaction mixture to 0°C. Add ice-cold water (minimal volume) to dissolve salts.

  • Extract: Immediately extract with cold DCM (

    
     volume).
    
  • Phase Cut: Separate layers immediately. Do not let them sit in the funnel.

  • Wash: Wash the organic layer once with cold brine.[1]

  • Dry: Add anhydrous

    
     to the organic layer immediately.[1] Stir for 5 minutes.
    
  • Filter & Concentrate: Filter off the drying agent and concentrate the filtrate on a rotary evaporator. Do not exceed 30°C bath temperature.

Protocol B: Chemical Quenching (Disposal)

Use this if you need to destroy excess reagent intentionally.[1]

  • Add the reaction mixture to a stirred solution of 10% aqueous NaOH or saturated

    
      containing an amine scavenger (e.g., morpholine).
    
  • Stir for 30-60 minutes at room temperature.

  • The base catalyzes hydrolysis, and the amine converts the chloride to a stable, non-reactive sulfonamide.

Decision Tree: Workup Strategy

WorkupLogicStartReaction CompleteIsolateGoal: Isolate Reagent?Start->IsolateYes_IsolateProtocol A: Cold/NeutralIsolate->Yes_Isolate YesNo_IsolateProtocol B: Quench/DestroyIsolate->No_Isolate NoSteps_A1. Cool to 0°C2. DCM Extraction3. Fast Separation4. Dry (MgSO4)Yes_Isolate->Steps_ASteps_B1. Add 10% NaOH2. Add Amine Scavenger3. Stir 1 hrNo_Isolate->Steps_B

Figure 2: Decision matrix for handling the reaction mixture post-synthesis.

References

  • BenchChem Technical Support. Sulfonyl Chloride Work-up Protocols. Retrieved from [1]

  • King, J. F., et al. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B. Retrieved from [1]

  • National Institutes of Health (NIH). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.[1] Retrieved from [1]

  • PubChem. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Compound Summary. Retrieved from [1]

Purification techniques for products derived from Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of ECSP Derivatives Reference ID: ECSP-PUR-001

Subject: Purification Protocols for Products Derived from Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Status: Active Applicable Reagent: Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CAS: 133293-86-6)[1]

Executive Summary

This guide addresses the isolation and purification of sulfonamides synthesized using Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (ECSP) .[1] Because ECSP contains a carbamate-protected nitrogen (N1) and a reactive sulfonyl chloride (N4), the purification strategy must balance the removal of the highly polar sulfonic acid byproduct while preserving the carbamate moiety.

The protocols below prioritize Liquid-Liquid Extraction (LLE) and Scavenger Resins over chromatography where possible, to ensure scalability and throughput.

Module 1: Reaction Optimization (Pre-Purification)

Prevent impurities before they form.[1]

The "Moisture" Issue: ECSP is moisture-sensitive.[1] Hydrolysis yields Ethyl 4-sulfopiperazine-1-carboxylate (sulfonic acid), which is the most common impurity.[1]

  • Protocol: Ensure all solvents (DCM, THF, or Acetonitrile) are anhydrous.[1]

  • Base Selection: Use Pyridine or Triethylamine (TEA) (1.2 – 1.5 eq) to scavenge the HCl byproduct.[1]

  • Stoichiometry: If your amine nucleophile is precious, use 1.2 eq of ECSP. If ECSP is the cheaper reagent, use 1.0 eq of amine and 1.1 eq of ECSP.

Module 2: Standard Work-up & Quenching

The primary method for removing the sulfonic acid byproduct.

Theory: The ECSP-derived sulfonic acid is highly acidic (


).[1] In a basic aqueous solution, it exists entirely as a water-soluble salt, while the desired sulfonamide product remains in the organic phase.

Step-by-Step Protocol:

  • Quench: Add water (equal volume to reaction solvent) to the reaction mixture. Stir for 15 minutes to hydrolyze any unreacted sulfonyl chloride.

  • Phase Partition:

    • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: DCM is preferred if the product contains solubilizing groups; EtOAc is greener and offers better phase separation.

  • Acidic Wash (Optional but Recommended):

    • Wash the organic layer with 1M HCl (2x).[1][2]

    • Purpose: Removes unreacted amine nucleophiles (if basic) and Pyridine/TEA.[1]

    • Safety Check: The ethyl carbamate group on the piperazine ring is stable to 1M HCl at room temperature.

  • Basic Wash (Critical):

    • Wash the organic layer with Saturated NaHCO₃ (2x).[1]

    • Purpose: Converts the hydrolyzed sulfonic acid impurity into its sodium salt, forcing it into the aqueous layer.

  • Brine Wash & Dry:

    • Wash with saturated NaCl (Brine).[1]

    • Dry over anhydrous

      
       or 
      
      
      
      .[1]

Visual Workflow (Graphviz):

WorkupFlow Start Crude Reaction Mixture Quench Add H2O (Hydrolyze excess ECSP) Start->Quench Phase Dilute with DCM/EtOAc Separate Phases Quench->Phase AcidWash Wash 1M HCl (Removes Bases/Amines) Phase->AcidWash Organic Layer BaseWash Wash Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Discard1 Aqueous Waste (Pyridine/Amine Salts) AcidWash->Discard1 Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Discard2 Aqueous Waste (Sulfonic Acid Salt) BaseWash->Discard2 Final Crude Sulfonamide Dry->Final

Caption: Standard Liquid-Liquid Extraction (LLE) workflow for ECSP-derived sulfonamides.

Module 3: Troubleshooting & Advanced Purification

Scenario A: The "Sticky" Amine (Excess Nucleophile)

Issue: The amine nucleophile used in the coupling is non-volatile and co-elutes with the product. Solution: Use a Scavenger Resin (Solid-Supported Reagents).[1][3][4] This avoids tedious chromatography.[1]

  • Reagent: PS-Isocyanate or PS-Benzaldehyde .[1]

  • Mechanism: These resins react covalently with primary/secondary amines.[1]

  • Protocol:

    • Dissolve crude product in DCM.[1]

    • Add PS-Isocyanate resin (2–3 eq relative to excess amine).[1]

    • Shake gently at RT for 2–4 hours.

    • Filter.[1][4][5][6][7] The filtrate contains the pure sulfonamide; the amine is trapped on the beads.

Scenario B: Product is an Oil / Does Not Crystallize

Issue: ECSP derivatives often form oils due to the flexible ethyl carbamate chain. Solution: Flash Chromatography Optimization.

ParameterRecommendationReason
Stationary Phase Silica Gel (40–63 µm)Standard normal phase separation.[1]
Solvent A Dichloromethane (DCM)Good solubility for sulfonamides.[1]
Solvent B Methanol (MeOH) or AcetoneIncreases polarity without causing streakiness.[1]
Gradient 0% → 10% MeOH in DCMThe piperazine carbamate is moderately polar; product usually elutes at 2–5% MeOH.
Modifier None usually requiredSulfonamides are not basic enough to tail significantly on silica.[1]

Module 4: Decision Matrix

Use this logic tree to determine the fastest route to purity based on your crude analysis (TLC/LCMS).

DecisionTree Start Analyze Crude (LCMS/TLC) Q1 Is the main impurity more polar (Sulfonic Acid)? Start->Q1 A1_Yes Perform NaHCO3 Wash (See Module 2) Q1->A1_Yes Yes Q2 Is the main impurity the amine nucleophile? Q1->Q2 No A1_Yes->Q2 A2_Yes_Basic Is the amine basic? Q2->A2_Yes_Basic Yes Flash Flash Chromatography (DCM/MeOH Gradient) Q2->Flash No (Unknown Impurity) Action_AcidWash 1M HCl Wash A2_Yes_Basic->Action_AcidWash Yes Action_Resin Use PS-Isocyanate Resin A2_Yes_Basic->Action_Resin No (Neutral/Acid Sensitive)

Caption: Purification logic tree based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: Can I use strong acid to remove the Boc-group equivalent (Ethyl carbamate)? A: No.[1] The Ethyl carbamate is NOT acid-labile like a Boc group.[1] It requires harsh conditions (e.g., HBr/Acetic Acid or strong base reflux) to cleave.[1] Do not attempt to deprotect the piperazine N1 using TFA or HCl/Dioxane; it will remain intact.

Q2: My product is water-soluble. How do I remove the sulfonic acid? A: If your coupled amine is highly polar (e.g., contains sugars or multiple hydroxyls), the LLE method in Module 2 will fail (product will wash away).

  • Solution: Use Reverse Phase (C18) Flash Chromatography .[1]

  • Eluent: Water/Acetonitrile (with 0.1% Formic Acid).[1] The sulfonic acid will elute in the void volume (very early), while the sulfonamide will retain longer.

Q3: I see a "Ghost Peak" in LCMS at M-36. A: This is likely the Sulfonic Acid (Hydrolysis product).[1]

  • Explanation: The Sulfonyl Chloride (M) loses Cl (35.[1]5) and gains OH (17).[1] Wait... actually, Sulfonyl Chloride (

    
    ) -> Sulfonic Acid (
    
    
    
    ).[1]
  • Mass Shift: Cl (35) is replaced by OH (17).[1] Mass change =

    
    .[1]
    
  • Correction: If you see a peak at [M-18] relative to the chloride, that is the sulfonic acid. Ensure you perform the Bicarbonate wash (Module 2).[1]

References

  • BenchChem. (2025).[1][6] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from [1]

  • National Institutes of Health (NIH). (2013).[1] Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [1]

  • Supra Sciences. (2025).[1] Solid-Supported Scavengers: Sulfonyl Chloride and Isocyanate Resins.[1] Retrieved from [1]

  • Santa Cruz Biotechnology. (2024).[1] Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Product Data. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Sulfonamides. Retrieved from

Sources

Technical Support Center: Navigating the Challenges of Sulfonyl Chloride Decomposition in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complexities of handling sulfonyl chlorides in a medicinal chemistry setting. As highly reactive electrophiles, sulfonyl chlorides are invaluable building blocks for the synthesis of sulfonamides and other key pharmacophores.[1] However, their utility is often shadowed by their propensity to decompose, leading to diminished yields, challenging purifications, and compromised compound integrity.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into managing the stability of sulfonyl chlorides. We will delve into the root causes of decomposition and offer robust troubleshooting strategies and detailed protocols to ensure the success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses common questions regarding the instability of sulfonyl chlorides, providing explanations grounded in chemical principles.

Q1: My sulfonyl chloride is consistently degrading. What is the primary mechanism of decomposition?

A1: The most prevalent decomposition pathway for sulfonyl chlorides is hydrolysis .[2][3] These compounds are highly susceptible to reaction with water, even atmospheric moisture, to form the corresponding sulfonic acid.[2][4][5] This conversion is often problematic as sulfonic acids are typically water-soluble, leading to their loss during aqueous workups and extractions.[2][6] The rate of hydrolysis can be influenced by factors such as the electronic nature of the substituents on the aromatic ring and the pH of the medium.[3][7]

Q2: I'm observing a significant amount of a high molecular weight byproduct in my reaction. What could it be?

A2: A common byproduct, particularly during the synthesis of aryl sulfonyl chlorides via chlorosulfonation, is the corresponding diaryl sulfone .[2] This side reaction is often favored by elevated temperatures and sub-optimal stoichiometry, such as using an insufficient excess of the chlorosulfonating agent.[2]

Q3: My purified sulfonyl chloride is turning yellow upon storage. What is causing this discoloration?

A3: The yellowing of sulfonyl chlorides, especially sulfuryl chloride, upon storage is often indicative of decomposition into sulfur dioxide (SO₂) and chlorine (Cl₂).[5] This process can be initiated by exposure to light, heat, or the presence of impurities.[5] For aliphatic sulfonyl chlorides, discoloration during storage can also be a sign of degradation.[8]

Q4: Are all sulfonyl chlorides equally unstable?

A4: No, the stability of sulfonyl chlorides can vary significantly depending on their structure. For instance, heteroaromatic sulfonyl chlorides exhibit a wide range of stabilities, with some, like pyridine-4-sulfonyl chlorides, being notably unstable.[9] In such cases, the corresponding sulfonyl fluorides may offer a more stable, albeit less reactive, alternative.[9][10] The electronic and steric properties of substituents can also play a crucial role in the reactivity and stability of the sulfonyl chloride group.[11]

Part 2: Troubleshooting Guides - From Problem to Solution

This section provides structured guidance for diagnosing and resolving common experimental issues.

Issue 1: Low Yield of Sulfonyl Chloride After Synthesis and Work-up

Symptoms:

  • Significantly lower than expected isolated yield of the desired sulfonyl chloride.

  • The aqueous layer from the work-up is highly acidic.

Troubleshooting Workflow:

start Low Yield of Sulfonyl Chloride check_hydrolysis Potential Hydrolysis During Work-up? start->check_hydrolysis hydrolysis_solutions Implement Rapid, Cold Work-up: - Pour reaction mixture onto ice. - Perform extractions quickly at low temperatures. - Minimize contact time with aqueous phase. check_hydrolysis->hydrolysis_solutions Yes check_byproducts Significant Byproduct Formation? check_hydrolysis->check_byproducts No hydrolysis_solutions->check_byproducts byproduct_solutions Optimize Reaction Conditions: - Ensure sufficient excess of chlorosulfonating agent to minimize diaryl sulfone formation. - Maintain recommended reaction temperature. check_byproducts->byproduct_solutions Yes check_extraction Inefficient Extraction? check_byproducts->check_extraction No byproduct_solutions->check_extraction extraction_solutions Improve Extraction Protocol: - Use an adequate volume of an appropriate organic solvent. - Perform multiple extractions. - If an emulsion forms, add brine to break it. check_extraction->extraction_solutions Yes final_product Improved Yield check_extraction->final_product No extraction_solutions->final_product

Caption: Troubleshooting workflow for low sulfonyl chloride yield.

Issue 2: Decomposition During Purification

Symptoms:

  • The desired product degrades on a silica gel column.

  • Significant loss of material during recrystallization or distillation.

Troubleshooting Table:

Potential Cause Recommended Solution Causality
Hydrolysis on Silica Gel Avoid silica gel chromatography if possible. If necessary, use a non-polar eluent system and run the column quickly. Consider using a plug of silica to remove baseline impurities rather than full chromatographic separation.The acidic nature of silica gel and the presence of adsorbed water can catalyze the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will then remain on the column.
Thermal Decomposition For liquid sulfonyl chlorides, use distillation under reduced pressure to lower the boiling point and minimize thermal stress.[2]Elevated temperatures can promote decomposition, especially for less stable sulfonyl chlorides.[5]
Hydrolysis During Recrystallization Ensure the use of anhydrous solvents for recrystallization.[2] Dry the crude product thoroughly before dissolving it in the recrystallization solvent.[12]Any residual water in the solvent or crude material will lead to hydrolysis upon heating.[12]
Difficult to Remove Impurities If traditional methods fail, consider using a scavenger resin. Amine-based resins can effectively remove excess sulfonyl chloride from a reaction mixture.[6]Scavenger resins offer a non-aqueous work-up alternative that can be highly selective for reactive electrophiles like sulfonyl chlorides.[6]

Part 3: Experimental Protocols

Protocol 1: General Handling and Storage of Sulfonyl Chlorides

Given their reactive and hazardous nature, proper handling and storage are paramount for maintaining the integrity of sulfonyl chlorides and ensuring laboratory safety.[13][14][15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good option), safety goggles or a face shield, and a lab coat.[13] Work in a well-ventilated chemical fume hood.[13]

  • Inert Atmosphere: Handle sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to atmospheric moisture.

  • Glassware: Use thoroughly dried glassware. Oven-drying or flame-drying glassware immediately before use is recommended.

  • Storage: Store sulfonyl chlorides in tightly sealed containers, preferably in a cool, dry, and dark environment.[5] An amber glass bottle is ideal to protect from light.[5] For long-term storage of sensitive compounds, consider storing at -20°C.[14]

  • Incompatibilities: Store sulfonyl chlorides away from incompatible materials such as bases, reducing agents, and alcohols.[13]

Protocol 2: Purification of a Solid Sulfonyl Chloride by Recrystallization

This protocol provides a general guideline for the purification of a solid sulfonyl chloride, assuming it is reasonably stable to gentle heating.

  • Drying the Crude Material: Thoroughly dry the crude sulfonyl chloride to remove any residual water from the work-up. This can be done by placing the material under high vacuum for several hours.

  • Solvent Selection: Choose a solvent system in which the sulfonyl chloride is sparingly soluble at room temperature but readily soluble upon heating. The solvent must be anhydrous. Non-polar solvents like hexanes or benzene (with appropriate safety precautions) are often suitable.[12]

  • Dissolution: In a flask equipped with a reflux condenser, add the minimum amount of hot, anhydrous solvent to the crude sulfonyl chloride to achieve complete dissolution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold, anhydrous solvent. Dry the purified crystals thoroughly under high vacuum.

Part 4: Analytical Characterization

Assessing the purity of a sulfonyl chloride is crucial before its use in subsequent reactions.

Recommended Analytical Techniques:

Technique Primary Application Key Considerations
NMR Spectroscopy Structure Elucidation, Purity AssessmentUse aprotic deuterated solvents like CDCl₃ or acetone-d₆.[4] ¹H NMR can be used to check for the presence of the corresponding sulfonic acid (hydrolysis product).[17]
GC-MS Purity Assessment, Identification of Volatile ImpuritiesMay require derivatization to a more stable sulfonamide for thermally labile sulfonyl chlorides.[4][18] Not suitable for all sulfonyl chlorides due to potential on-column degradation.[17]
HPLC Purity Assessment, QuantificationDerivatization may be necessary to improve stability and detection.[4][18] A method using a C18 column with a phosphate buffer/acetonitrile mobile phase has been described for pyridine-3-sulfonyl chloride.[19]
Titrimetry Quantification of Bulk MaterialInvolves reacting the sulfonyl chloride with a nucleophile (e.g., a thiol) and then titrating a product or the excess reagent.[4][18]

Purity Assessment Workflow:

start Assess Sulfonyl Chloride Purity nmr_check ¹H NMR Analysis start->nmr_check is_pure_nmr Is it >95% pure with no significant sulfonic acid peak? nmr_check->is_pure_nmr lcms_gcms_check LC-MS or GC-MS Analysis is_pure_nmr->lcms_gcms_check No use_directly Use in next step is_pure_nmr->use_directly Yes is_pure_lcms Is it >95% pure? lcms_gcms_check->is_pure_lcms is_pure_lcms->use_directly Yes purify Purify (Recrystallization/Distillation) is_pure_lcms->purify No purify->start

Caption: Workflow for assessing sulfonyl chloride purity.

References

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. [Link]

  • Method of stabilizing aliphatic sulfonyl-chlorides - Google P
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. [Link]

  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. [Link]

  • ntrimetric determination of some sulphonyl chlorides. [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. [Link]

  • Sulfonyl chloride-intensified metal chloride intercalation of graphite for efficient sodium storage | Request PDF - ResearchGate. [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate. [Link]

  • Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - MDPI. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P
  • Sulfonyl chloride – Knowledge and References - Taylor & Francis. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. [Link]

Sources

Technical Support Center: Acid Scavenging Strategies for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate CAS: 133441-65-1 Function: Sulfonylating agent for the synthesis of piperazine-containing sulfonamides.[1]

Introduction: The Acid Scavenging Challenge

When reacting Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate with nucleophiles (amines), the reaction generates one equivalent of Hydrochloric Acid (HCl) for every equivalent of product formed.

Failure to effectively scavenge this acid results in:

  • Protonation of the Nucleophile: The amine reactant becomes an unreactive ammonium salt (

    
    ), stalling the reaction at 50% conversion.[1]
    
  • Acid-Catalyzed Degradation: While the ethyl carbamate protecting group is relatively stable, high local acidity can degrade sensitive functional groups on your target molecule.[1]

This guide provides validated alternative base strategies beyond standard Triethylamine (TEA) or Pyridine, focusing on Green Chemistry (Schotten-Baumann) and Solid-Phase Extraction (SPE) techniques.[1]

Module 1: Reaction Mechanism & Base Role

The choice of base dictates the reaction pathway.[1] You must balance the rate of Amidation (desired) against Hydrolysis (undesired).[1]

Mechanistic Pathway

G Reagent Ethyl 4-(chlorosulfonyl) piperazine-1-carboxylate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Hydrolysis Sulfonic Acid (Hydrolysis Impurity) Reagent->Hydrolysis + H2O (if Base is wet/aqueous) Amine Target Amine (Nucleophile) Amine->Intermediate Base Base Scavenger Product Sulfonamide Product Intermediate->Product Fast Byproduct_Salt Base•HCl Salt Intermediate->Byproduct_Salt + Base (Scavenges HCl)

Figure 1: The competition between productive amidation and hydrolytic degradation.[1] The base drives the equilibrium toward the product by neutralizing HCl.[1]

Module 2: Base Selection Matrix

Move beyond standard organic bases (TEA/DIPEA) to improve yield, purity, or environmental impact.[1]

FeatureStandard: Organic Bases Alternative A: Inorganic Biphasic Alternative B: Polymer-Supported
Reagents Triethylamine (TEA), DIPEA, Pyridine

,

,

PS-DIEA, PS-NMM
Solvent System Homogeneous (DCM, THF)Biphasic (EtOAc/Water or 2-MeTHF/Water)Organic (DCM, DMF, THF)
Mechanism Homogeneous proton transferSchotten-Baumann (Interfacial)Heterogeneous scavenging
Key Advantage Fast kinetics; standard for dry reactions.Green Chemistry ; Acid byproduct stays in water; Easy workup.[1]Zero Workup ; Simple filtration removes salt; Ideal for library synthesis.
Disadvantage Basic salts may precipitate and clog flow; difficult to remove trace amines.[1]Risk of hydrolysis if temp is uncontrolled.[1]High cost per reaction; slower kinetics.
Recommendation Use for small-scale, moisture-sensitive amines.[1]Best for scale-up (>5g) and robust amines. Best for parallel synthesis (MedChem).

Module 3: Detailed Experimental Protocols

Protocol A: Green Biphasic Synthesis (Schotten-Baumann)

Recommended for scale-up and easy purification.[1]

Rationale: Using an inorganic base in the aqueous phase neutralizes the HCl as it forms.[1] The product remains in the organic phase, while the salt byproduct washes away.

  • Preparation: Dissolve 1.0 equiv of the amine in Ethyl Acetate or 2-MeTHF (Green alternative to DCM).[1]

  • Base Solution: Prepare a 10% w/v aqueous solution of

    
      (2.5 equiv).
    
  • Mixing: Combine the organic amine solution and aqueous base in a flask with vigorous stirring.

  • Addition: Dissolve Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.1 equiv) in a minimal amount of Ethyl Acetate. Add this dropwise to the biphasic mixture at 0–5°C .

    • Critical: Keep cool to prevent hydrolysis of the sulfonyl chloride by the aqueous base.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Stop stirring. Separate layers. Wash the organic layer once with 1M HCl (to remove unreacted amine) and once with brine. Dry over

    
     and concentrate.
    
Protocol B: Polymer-Supported Scavenging (High-Throughput)

Recommended for generating compound libraries without extraction.[1]

Rationale: The base is bound to a resin beads.[1] It soaks up the HCl, and you simply filter the beads out to get the pure product.

  • Setup: In a reaction vial, dissolve 1.0 equiv of amine in anhydrous DCM or THF.

  • Resin Addition: Add PS-DIEA (Polystyrene-supported Diisopropylethylamine) resin (3.0 equiv, typically ~3.5 mmol/g loading).

  • Reagent Addition: Add Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.2 equiv).

  • Agitation: Shake or stir gently (do not magnetic stir vigorously as it grinds the resin) at RT for 6–12 hours.

  • Scavenging (Optional): If excess sulfonyl chloride remains, add PS-Trisamine resin (0.5 equiv) and shake for 2 more hours to covalently bind the excess reagent.

  • Filtration: Filter the mixture through a frit. The filtrate contains your pure sulfonamide. The resin retains the HCl and excess reagents.

Module 4: Troubleshooting & FAQs

Ticket #1: "I see a significant amount of sulfonic acid byproduct."

Diagnosis: Hydrolysis of the sulfonyl chloride.[1] Solution:

  • If using Protocol A (Biphasic): Your addition was likely too fast or the temperature too high. The aqueous base attacked the reagent before it could react with the amine. Fix: Cool to 0°C and increase stirring speed (mass transfer limitation).

  • If using Protocol B (Resin): Your solvent was "wet". Sulfonyl chlorides are hygroscopic.[1] Fix: Use anhydrous solvents and dry glassware.

Ticket #2: "Can I use NaOH as the base?"

Analysis: Sodium Hydroxide is a strong base.[1] Risk: While the sulfonamide formation will work, strong bases at high pH can hydrolyze the ethyl carbamate (urethane) protecting group on the piperazine ring, leading to the formation of the free piperazine or complex mixtures.[1] Recommendation: Stick to Carbonates (


, 

) or Bicarbonates (

).[1] They are strong enough to scavenge HCl but too weak to cleave the carbamate under ambient conditions.
Ticket #3: "My reaction mixture turned into a solid block."

Diagnosis: Precipitation of the amine-HCl salt or the Base-HCl salt (e.g., TEA


HCl) in a non-polar solvent.[1]
Solution: 
  • Switch to Protocol A (Biphasic) . The salts will dissolve in the water layer, keeping the reaction fluid.

  • If you must use organic conditions, switch the solvent to THF or DMF, which solubilize salts better than DCM or Toluene.

Ticket #4: "How do I remove the excess piperazine reagent?"

Strategy: Since the reagent is an electrophile (sulfonyl chloride), you can use a "scavenger resin" to fish it out.[1] Protocol: After the reaction is complete, add PS-Trisamine or PS-Thiophenol .[1] These nucleophilic resins will react with the remaining Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate. Filter the resin, and the filtrate will be reagent-free.

References

  • BenchChem. Eco-friendly and green synthesis methods for sulfonamide derivatives.[1] (2025).[2][3][4][5]

  • RSC Sustainability. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents.[1][6] (2024).

  • Biotage. Solid-Supported Reagents and Scavengers: Technical Note TN0016.[7] (2006).

  • Sigma-Aldrich. Greener Solvent Alternatives: 2-MeTHF and CPME.[8] (2024).

  • PubChem. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CAS 133441-65-1). (2025).[2][3][4][5]

Sources

Validation & Comparative

A Practical Guide to the ¹H NMR Interpretation of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate: A Comparative Analysis for Quality Control in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the piperazine moiety is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its utility as a versatile scaffold is often leveraged through functionalization, enabling the precise tuning of a molecule's physicochemical and pharmacological properties. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a key bifunctional building block, allowing for the introduction of a piperazine-sulfonamide linkage, a common feature in compounds targeting carbonic anhydrases or other enzyme classes.[2][3]

Given its role as a critical intermediate, the unambiguous structural verification and purity assessment of this reagent are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth interpretation of the ¹H NMR spectrum of ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate, framed within a comparative context to provide researchers with a self-validating framework for quality control during synthesis.

Predicted ¹H NMR Spectrum and Structural Assignment

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found[4], we can confidently predict its ¹H NMR spectrum by dissecting the molecule into its constituent fragments and analyzing the electronic effects of each substituent. The predicted chemical shifts, multiplicities, and integrations are based on established principles and data from structurally related compounds.[5]

The structure contains three distinct proton environments, which will give rise to four primary signals in the ¹H NMR spectrum.

Caption: Molecular structure and key proton environments.

Table 1: Predicted ¹H NMR Data for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (in CDCl₃, 400 MHz)

LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
A -O-CH₂-CH₃ ~ 1.25Triplet (t)3HStandard alkyl region for an ethyl ester, coupled to the adjacent CH₂ group.
B -O-CH₂ -CH₃~ 4.15Quartet (q)2HDeshielded by the adjacent oxygen atom of the carbamate.[6]
C -N-CH₂ -CH₂- (adjacent to N-COOEt)~ 3.60Triplet (t)4HProtons adjacent to the carbamate nitrogen. Less deshielded than protons at position D.[7]
D -N-CH₂ -CH₂- (adjacent to N-SO₂Cl)~ 3.85Triplet (t)4HStrongly deshielded by the powerful electron-withdrawing sulfonyl chloride group.[8]
Detailed Interpretation:
  • The Ethyl Carbamate Group (Signals A & B): This is the most straightforward region of the spectrum. The methyl protons (A ) appear as a triplet around 1.25 ppm due to coupling with the two methylene protons. The methylene protons (B ) are shifted significantly downfield to ~4.15 ppm because of the deshielding effect of the adjacent oxygen atom and appear as a quartet from coupling to the three methyl protons. This "quartet-triplet" pattern is a classic signature of an ethyl ester or carbamate.

  • The Piperazine Ring (Signals C & D): The key to confirming the structure lies in the piperazine region. In a symmetrically substituted piperazine, one might expect a single signal for all eight ring protons. However, the two nitrogen atoms in the target molecule are electronically distinct.

    • One nitrogen is part of a carbamate (-N-COOEt).

    • The other is attached to a highly electron-withdrawing sulfonyl chloride group (-N-SO₂Cl).

    This asymmetry leads to two distinct signals for the piperazine methylene protons. The protons at position D , which are alpha to the sulfonyl chloride group, will experience a strong deshielding effect, pushing their chemical shift significantly downfield to an estimated 3.85 ppm.[8] In contrast, the protons at position C , adjacent to the carbamate nitrogen, are in a less electron-poor environment and are expected to resonate further upfield, around 3.60 ppm, a region typical for N-Boc or related protected piperazines.[7] Both signals are expected to appear as apparent triplets, assuming free rotation and chair conformation of the ring.

Comparative Analysis: A Self-Validating Workflow

The most robust method for confirming the identity of a synthesized compound is to compare its spectrum with that of its precursor. This approach not only validates the final structure but also provides clear evidence that the desired chemical transformation has occurred.

Comparison 1: Precursor vs. Product

The synthesis of the target compound typically involves the reaction of Ethyl 1-piperazinecarboxylate with sulfuryl chloride. Analyzing the ¹H NMR spectra before and after the reaction provides definitive proof of success.

Start Ethyl 1-piperazinecarboxylate (Precursor) Reaction + SO₂Cl₂ Start->Reaction Reaction Step NMR_Start ¹H NMR Analysis (Precursor) - Signal 1: ~2.9 ppm (4H, t, N-CH₂) - Signal 2: ~3.5 ppm (4H, t, N-CH₂) - NH Signal: Broad singlet - Symmetrical Start->NMR_Start Spectral Signature Product Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (Product) Reaction->Product Transformation NMR_Product ¹H NMR Analysis (Product) - Signal C: ~3.6 ppm (4H, t) - Signal D: ~3.85 ppm (4H, t) - NH Signal: Absent - Asymmetrical Product->NMR_Product Spectral Signature

Caption: Workflow showing key ¹H NMR changes upon sulfonylatio.

Key Spectral Changes to Monitor:

  • Disappearance of the N-H Signal: The precursor, Ethyl 1-piperazinecarboxylate, has a secondary amine proton (-NH) which typically appears as a broad singlet that may exchange with D₂O. Upon successful reaction, this signal will completely disappear.

  • Splitting and Downfield Shift of Piperazine Signals: The precursor has a plane of symmetry, resulting in two distinct signals for the piperazine protons. After the introduction of the -SO₂Cl group, the symmetry is broken. The set of protons adjacent to the reaction site will shift significantly downfield from ~2.9 ppm to ~3.85 ppm (Signal D ), providing a clear marker of the transformation.

Comparison 2: Alternative N-Protecting Groups

In process development, alternative protecting groups are often evaluated. A common alternative to the ethoxycarbonyl group is the tert-butyloxycarbonyl (Boc) group. Comparing the ¹H NMR of our target compound with its hypothetical Boc-protected analog, tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate , highlights how NMR can easily distinguish between analogs.

Table 2: ¹H NMR Comparison of N-Protecting Groups

FeatureEthyl 4-(chlorosulfonyl)piperazine-1-carboxylatetert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Protecting Group Signals ~4.15 ppm (q, 2H) and ~1.25 ppm (t, 3H) ~1.45 ppm (s, 9H)
Piperazine Signals ~3.85 ppm (t, 4H) and ~3.60 ppm (t, 4H)~3.85 ppm (t, 4H) and ~3.55 ppm (t, 4H)

The defining difference is in the high-field region of the spectrum. The ethyl carbamate version will show the characteristic quartet and triplet, while the Boc-protected version will be dominated by a large, sharp singlet at approximately 1.45 ppm, integrating to 9 protons.[9] This stark difference allows for immediate identification of the N-protecting group in place.

Experimental Protocol: NMR Sample Preparation

To ensure high-quality, reproducible data, a standardized sample preparation protocol is essential.

Materials:

  • Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (5-10 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent contains 0.03% v/v TMS to serve as an internal reference (δ = 0.00 ppm).

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Rationale for Solvent Choice: CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue or if observing exchangeable protons is desired, DMSO-d₆ is an excellent alternative. The reactivity of the sulfonyl chloride should be considered; while generally stable, prolonged exposure to protic impurities in the solvent could lead to hydrolysis.[8]

Conclusion

The ¹H NMR spectrum of ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate provides a rich fingerprint for its structural confirmation. The key diagnostic features are the characteristic ethyl carbamate signals, and most importantly, the two distinct, downfield-shifted signals for the now asymmetric piperazine ring protons. By employing a comparative analysis against the starting material, researchers can create a self-validating workflow to unequivocally confirm the success of the sulfonylation reaction. This analytical rigor is fundamental to ensuring the quality and reliability of chemical intermediates used in the synthesis of novel therapeutics.

References

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

  • SpectraBase. Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Royal Society of Chemistry. (2007). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Available at: [Link]

  • SpectraBase. 1-Boc-piperazine. Available at: [Link]

  • Kniess, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available at: [Link]

  • PubChemLite. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (C7H13ClN2O4S). Available at: [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Available at: [Link]

  • Aslam, M., et al. (2012). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. PMC. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • ResearchGate. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Available at: [Link]

Sources

Comparison of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate vs. other piperazine linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a specialized bifunctional building block used primarily to introduce the N-(ethoxycarbonyl)piperazine-N'-sulfonyl moiety into small molecule drugs. Unlike transiently protected linkers (e.g., Boc- or Fmoc-analogs), the ethyl carbamate group is generally robust and often intended as a permanent structural feature in the final pharmacophore, influencing solubility, metabolic stability, and target binding.

This guide compares it against Boc-4-(chlorosulfonyl)piperazine-1-carboxylate (transient linker) and Piperazine-1-carbonyl chloride (amide-forming linker) to assist in selection for medicinal chemistry campaigns.

Chemical Profile & Mechanism of Action[1][2]

Structural Analysis
  • Electrophilic Warhead: The sulfonyl chloride (-SO₂Cl) group is highly reactive toward nucleophiles (primary/secondary amines), forming stable sulfonamides.

  • Structural Backbone: The piperazine ring provides a rigid, saturated spacer that improves water solubility and pharmacokinetic (PK) profiles.

  • Distal Terminus: The ethyl carbamate (urethane) moiety serves as a stable, lipophilic cap that mimics peptide bonds but resists enzymatic hydrolysis.

Reactivity Flow

The primary utility is the Sulfonylation of Amines . The reaction proceeds via nucleophilic attack of an amine on the sulfur atom, displacing chloride.

ReactionFlow Reagent Ethyl 4-(chlorosulfonyl) piperazine-1-carboxylate Inter Tetrahedral Intermediate Reagent->Inter Nucleophilic Attack Amine Target Amine (R-NH2) Amine->Inter Product Sulfonamide Conjugate Inter->Product Elimination Byproduct HCl (Scavenged by Base) Inter->Byproduct

Figure 1: Reaction pathway for sulfonamide synthesis.[1] The ethyl carbamate remains inert.

Comparative Analysis: Linker Selection

Decision Matrix: Ethyl vs. Boc vs. Carbonyl

Select the correct linker based on whether the nitrogen protecting group is intended to be removed or retained.

FeatureEthyl Analog (Subject)Boc Analog (Alternative)Carbonyl Chloride (Amide)
Primary Role Permanent Motif (Pharmacophore)Transient Linker (Protecting Group)Amide Linker (Different Geometry)
Stability (Acid) High (Stable to TFA/HCl)Low (Cleaved by TFA/HCl)High (Amide bond)
Stability (Base) Moderate (Stable to mild base)ModerateHigh
Metabolic Stability High (Urethane is robust)N/A (Removed)Moderate (Amidase susceptible)
Geometry Tetrahedral (Sulfonamide)Tetrahedral (Sulfonamide)Planar (Amide)
H-Bonding Sulfonamide NH is acidicN/AAmide NH is H-bond donor
Use Case Final drug synthesis (e.g., HIV/Kinase inhibitors)Intermediate synthesis (Further derivatization needed)Creating rigid amide spacers
Detailed Comparison
Scenario A: Permanent Structural Motif (Ethyl)

If your target molecule requires a piperazine capped with a small lipophilic group to fill a hydrophobic pocket (e.g., in a kinase active site), Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is the superior choice.

  • Why: It introduces the cap and the linker in a single step.

  • Advantage: Avoids the two-step process of (1) Coupling Boc-linker and (2) Deprotection + Capping.

Scenario B: Transient Linker (Boc)

If you need to attach the piperazine to a scaffold and then elaborate the other nitrogen (e.g., alkylation or acylation with a different group), use the Boc-analog .

  • Why: The Ethyl carbamate is difficult to remove without harsh conditions (e.g., HBr/AcOH) that might degrade the sulfonamide bond. Boc is orthogonally cleavable.

Scenario C: Geometry Control (Sulfonamide vs. Amide)
  • Sulfonamides (from Chlorosulfonyl): Adopt a tetrahedral geometry around sulfur. This "kink" can orient substituents differently than planar amides, potentially accessing unique vectors in a binding pocket.

  • Amides (from Carbonyl Chloride): Planar and rigid. Better for known distance constraints.

Experimental Protocols

Standard Sulfonylation Protocol

Objective: Coupling Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate to a primary amine.

Reagents:

  • Amine substrate (1.0 equiv)

  • Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (1.1 – 1.2 equiv)[2]

  • DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv)

  • DCM (Dichloromethane) or THF (Tetrahydrofuran) [Anhydrous]

Workflow:

  • Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA via syringe. Cool the mixture to 0°C if the amine is highly nucleophilic; otherwise, room temperature is acceptable.

  • Linker Addition: Dissolve Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate in a minimal volume of DCM and add dropwise to the reaction mixture.

    • Note: Adding the solid directly can cause local hotspots and side reactions.

  • Monitoring: Stir at RT for 2–12 hours. Monitor conversion by TLC or LC-MS. Look for the mass shift of +220 Da (Reagent MW - Cl + H).

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine/base), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of sulfonyl chlorideEnsure solvents are anhydrous. Store reagent in desiccator/freezer.
Bis-sulfonylation Amine is too nucleophilicUse 1:1 stoichiometry, add reagent slowly at 0°C.
No Reaction Steric hindrance on amineSwitch to higher boiling solvent (THF/Dioxane) and heat to 50°C. Use stronger base (NaH) if necessary.

Strategic Workflow Diagram

This decision tree assists in selecting the correct piperazine linker based on synthetic goals.

SelectionStrategy Start Start: Linker Selection Q1 Is the N-protecting group part of the final drug? Start->Q1 BranchYes YES: Permanent Motif Q1->BranchYes Retain Group BranchNo NO: Transient Group Q1->BranchNo Remove Later Q2 Desired Linker Geometry? BranchYes->Q2 ResBoc Select: Boc-4-(chlorosulfonyl) piperazine-1-carboxylate BranchNo->ResBoc ResEthyl Select: Ethyl 4-(chlorosulfonyl) piperazine-1-carboxylate Q2->ResEthyl Tetrahedral (Sulfonamide) ResAmide Select: Ethyl 4-(chlorocarbonyl) piperazine-1-carboxylate Q2->ResAmide Planar (Amide)

Figure 2: Decision matrix for selecting piperazine-based linkers.

References

  • BenchChem. General Protocol for the Synthesis of Sulfonamides. Retrieved from

  • National Institutes of Health (NIH). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Retrieved from

  • Santa Cruz Biotechnology. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Product Data. Retrieved from

  • Organic Chemistry Portal. Protective Groups: Carbamates (Boc vs Cbz vs Ethyl). Retrieved from

  • PubChem. Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Compound Summary. Retrieved from

Sources

A Comparative Guide to the Reactivity of Sulfonyl Chlorides vs. Acid Chlorides in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the synthesis of piperazine derivatives is a cornerstone of medicinal chemistry. The piperazine scaffold is a privileged structure in a multitude of therapeutic agents.[1][2][3][4] A critical step in the diversification of this scaffold is N-functionalization, frequently achieved through reactions with electrophilic reagents like sulfonyl chlorides and acid chlorides. This guide provides an in-depth comparison of the reactivity of these two key electrophiles in the context of piperazine synthesis. We will explore the underlying chemical principles, provide supporting experimental data, and present detailed protocols to inform your synthetic strategies.

Introduction: The Electrophilic Landscape of Acyl and Sulfonyl Chlorides

The reactivity of both acid chlorides and sulfonyl chlorides is dictated by the electrophilicity of the carbonyl carbon and the sulfonyl sulfur, respectively. In acid chlorides, the carbonyl carbon is rendered highly electrophilic by the inductive effect of the adjacent chlorine and oxygen atoms. Similarly, the sulfur atom in a sulfonyl chloride is in a high oxidation state and is bonded to two oxygen atoms and a chlorine atom, making it a potent electrophile.

While both are reactive, there are fundamental differences in their electronic structure and reaction mechanisms that influence their behavior in nucleophilic substitution reactions with amines like piperazine. Understanding these nuances is crucial for controlling reaction outcomes, particularly for achieving selective mono-substitution versus di-substitution of the piperazine ring.

Mechanistic Considerations: A Tale of Two Electrophiles

The reaction of piperazine with both acid chlorides and sulfonyl chlorides proceeds via a nucleophilic substitution pathway. However, the nature of the intermediate and the rate-determining step can differ.

2.1. N-Acylation with Acid Chlorides:

The acylation of piperazine with an acid chloride follows a classic nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[5] The key steps involve:

  • Nucleophilic Attack: The nitrogen atom of piperazine attacks the electrophilic carbonyl carbon of the acid chloride.[5]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[5]

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[5]

  • Deprotonation: The resulting protonated amide is neutralized by a base, such as triethylamine or an excess of piperazine, to yield the final N-acyl piperazine.[5][6]

This reaction is typically fast and highly exothermic. The primary challenge is often controlling the stoichiometry to prevent the formation of the undesired 1,4-diacylpiperazine byproduct.[1][5]

2.2. N-Sulfonylation with Sulfonyl Chlorides:

The sulfonylation of piperazine with a sulfonyl chloride also proceeds through a nucleophilic substitution mechanism. However, the reaction at the sulfonyl center is generally considered to be more concerted than the stepwise addition-elimination mechanism of acylation. The reaction is thought to proceed through a more direct displacement of the chloride ion by the nucleophilic amine.

Sulfonyl chlorides are potent electrophiles and readily react with amines to form stable sulfonamides.[7] This reaction is a cornerstone in medicinal chemistry for creating bioisosteres of amides and other functional groups.[8][9]

Visualizing the Reaction Pathways

To better illustrate the mechanistic differences, the following diagrams outline the key steps in both N-acylation and N-sulfonylation of piperazine.

G cluster_acylation N-Acylation with Acid Chloride cluster_sulfonylation N-Sulfonylation with Sulfonyl Chloride Piperazine_A Piperazine Tetrahedral_Intermediate Tetrahedral Intermediate Piperazine_A->Tetrahedral_Intermediate Nucleophilic Attack AcidChloride R-COCl AcidChloride->Tetrahedral_Intermediate AcylPiperazine N-Acylpiperazine Tetrahedral_Intermediate->AcylPiperazine Collapse & Cl- elimination HCl_A HCl Piperazine_S Piperazine TransitionState Transition State Piperazine_S->TransitionState Nucleophilic Attack SulfonylChloride R-SO2Cl SulfonylChloride->TransitionState SulfonylPiperazine N-Sulfonylpiperazine TransitionState->SulfonylPiperazine Direct Displacement of Cl- HCl_S HCl

Caption: Reaction mechanisms for N-acylation and N-sulfonylation of piperazine.

Comparative Experimental Data

The following table summarizes typical reaction conditions and outcomes for the mono-N-functionalization of piperazine with representative acid chlorides and sulfonyl chlorides. This data is compiled from various literature sources to provide a comparative overview.

ParameterN-Acylation (with Benzoyl Chloride)N-Sulfonylation (with Benzenesulfonyl Chloride)
Reaction Time 1 - 4 hours[5]2 - 6 hours
Temperature 0 °C to room temperature[5][6]Room temperature to 50 °C
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)[6]Dichloromethane (DCM), Acetonitrile (MeCN)
Base Triethylamine (TEA), Piperazine (excess)[6]Triethylamine (TEA), Pyridine
Typical Yield 70 - 90% (mono-acylated)[10]65 - 85% (mono-sulfonylated)
Key Challenge Controlling di-substitution[1][5]Slower reaction rates compared to acylation

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of mono-substituted piperazine derivatives using both an acid chloride and a sulfonyl chloride.

Protocol for Mono-N-Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride[6]

This protocol outlines the synthesis of (5-chlorothiophene-2-yl)(piperazin-1-yl)methanone.

Materials:

  • Piperazine (1.0 equivalent)

  • 5-Chlorothiophene-2-carbonyl chloride (1.0 - 1.1 equivalents)

  • Triethylamine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve piperazine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane.[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[6]

  • Addition of Acyl Chloride: Add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0-1.1 eq.) in anhydrous DCM dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).[6]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution.[6]

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with dichloromethane.[6]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

Protocol for Mono-N-Sulfonylation of Piperazine with 6-Chloropyridine-3-sulfonyl Chloride[11]

This protocol describes the synthesis of a piperazine-substituted sulfonamide.

Materials:

  • Piperazine derivative (e.g., 1,1,1,3,3,3-hexafluoro-2-(4-(1-piperazinyl)phenyl)-2-propanol dihydrochloride, 1.0 equivalent)

  • 6-Chloropyridine-3-sulfonyl chloride (1.0 equivalent)

  • Triethylamine (4.0 equivalents)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Reaction Setup: In a round-bottomed flask, charge the piperazine derivative (1.0 eq.), dichloromethane, and triethylamine (4.0 eq.).[11]

  • Cooling: Cool the mixture to 0°C.

  • Addition of Sulfonyl Chloride: Add 6-chloropyridine-3-sulfonyl chloride (1.0 eq.) in portions to the cooled solution.[11]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.[11]

  • Work-up: Add water to the reaction mixture and separate the layers.[11]

  • Extraction: Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of N-substituted piperazines.

G Setup Reaction Setup (Piperazine, Base, Solvent) Cooling Cooling to 0 °C Setup->Cooling Addition Dropwise Addition of Electrophile (Acid or Sulfonyl Chloride) Cooling->Addition Reaction Reaction at RT Addition->Reaction Quenching Quenching with NaHCO3(aq) Reaction->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product Purification->Product

Caption: Generalized experimental workflow for piperazine functionalization.

Discussion and Practical Considerations

Reactivity: Acid chlorides are generally more reactive than sulfonyl chlorides towards nucleophilic attack by amines. This higher reactivity can be advantageous for rapid synthesis but also presents a greater challenge in controlling selectivity, especially in preventing di-substitution.

Selectivity: Achieving mono-substitution is a common goal in piperazine chemistry.[1] With highly reactive acid chlorides, strategies to control selectivity include:

  • Using a large excess of piperazine: This ensures that the acid chloride is more likely to react with an unreacted piperazine molecule rather than the mono-acylated product.

  • Slow, controlled addition at low temperatures: This helps to manage the exothermic nature of the reaction and minimize side reactions.[6]

  • In situ mono-protonation: Reacting piperazine with one equivalent of acid renders one nitrogen non-nucleophilic, directing acylation to the free nitrogen.[5]

Sulfonyl chlorides, being slightly less reactive, can sometimes offer better control over mono-sulfonylation. However, forcing conditions (higher temperatures, longer reaction times) may still lead to the di-substituted product.

Stability of Products: The resulting N-acylpiperazines (amides) and N-sulfonylpiperazines (sulfonamides) are both generally stable compounds. However, the amide bond can be susceptible to hydrolysis under acidic or basic conditions, whereas the sulfonamide bond is typically more robust.[8]

Conclusion

Both sulfonyl chlorides and acid chlorides are indispensable reagents for the functionalization of piperazine. The choice between them depends on the specific synthetic goal.

  • Acid chlorides offer a route to N-acylpiperazines through a rapid and efficient reaction. Careful control of reaction conditions is paramount to achieve high yields of the desired mono-substituted product.

  • Sulfonyl chlorides provide access to N-sulfonylpiperazines, which are valuable amide bioisosteres. While the reaction may be slower, it can sometimes offer better control over selectivity.

By understanding the fundamental differences in reactivity and mechanism, and by employing the appropriate experimental protocols, researchers can effectively leverage both classes of electrophiles to synthesize a diverse array of piperazine derivatives for drug discovery and development.

References

  • Benchchem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • ResearchGate.
  • RSC Publishing. Kinetics and mechanism of the substitution behaviour of Pd(II) piperazine complexes with different biologically relevant nucleophiles.
  • Dalton Transactions (RSC Publishing). Kinetics and mechanism of the substitution behaviour of Pd(ii) piperazine complexes with different biologically relevant nucleophiles.
  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Macmillan Group - Princeton University.
  • Benchchem.
  • ACS Publications. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
  • ACS Publications. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis.
  • NIH. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • Ben-Gurion University Research Portal.
  • Beilstein Journal of Organic Chemistry.
  • ResearchGate.
  • Wiley Online Library.
  • Benchchem. A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis.
  • ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF.
  • Ambeed.com. Reactions of Piperazines.
  • MDPI.
  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES.
  • Wiley Online Library.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Organic Syntheses Procedure.
  • RSC Publishing.
  • NIH. Recent advances in the synthesis of N-acyl sulfonamides.
  • MDPI.
  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

Sources

13C NMR chemical shifts for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical characterization framework for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate , a critical reagent in the synthesis of piperazine-based sulfonamide drugs.[1]

Unlike standard spectral lists, this guide functions as a comparative analysis tool , enabling researchers to validate the integrity of their reagent against its precursor and common hydrolysis impurities.[1]

Part 1: Structural & Electronic Context

The molecule consists of a piperazine ring asymmetrically substituted with two distinct electron-withdrawing groups (EWGs):

  • Ethyl Carbamate (Position 1): A resonance-stabilized amide-like system.[1]

  • Chlorosulfonyl Group (Position 4): A highly reactive, strongly electron-withdrawing sulfonyl chloride.[1]

The Analytical Challenge: The primary quality control challenge is detecting the hydrolysis of the reactive -SO₂Cl group into the sulfonic acid (-SO₃H ) or its salt.[1] This degradation is often invisible in ¹H NMR due to overlapping methylene signals but is distinct in ¹³C NMR due to the sensitivity of the


-carbons to electronic shielding.[1]

Part 2: Comparative ¹³C NMR Data

The following table contrasts the experimentally verified precursor data with the predicted shifts for the target reagent and its primary impurity.

Solvent: CDCl₃ (Deuterochloroform) | Reference: TMS (0.00 ppm)

Carbon AssignmentLabel (See Diagram)Precursor (Ethyl 1-piperazinecarboxylate) [1][2]Target (Chlorosulfonyl Derivative) [Predicted]Impurity (Sulfonic Acid/Hydrolyzed) [Predicted]Shift Logic (Target vs. Precursor)
Carbonyl (C=O) C7 155.8 ppm 155.5 – 156.0 ppm ~155.5 ppmMinimal impact; distant from SO₂Cl.[1]
Ethyl O-CH₂ C8 61.5 ppm 61.6 – 62.0 ppm ~61.5 ppmInductive effect fades over distance.[1]
Ethyl CH₃ C9 14.9 ppm 14.8 – 15.0 ppm ~14.9 ppmUnaffected.[1]
Piperazine

to N-CO
C2, C6 43.5 – 44.0 ppm 43.0 – 44.0 ppm ~43.5 ppmRemained largely unchanged (carbamate influence dominates).[1]
Piperazine

to N-R
C3, C5 44.5 – 46.0 ppm (N-H)47.5 – 49.5 ppm (N-SO₂Cl)45.0 – 46.0 ppm (N-SO₃H)Critical Diagnostic: The strong EWG nature of -SO₂Cl deshields these carbons by +3–4 ppm.[1]

Note on Prediction: The shift of C3/C5 is the primary indicator.[1] In N-sulfonyl piperazines, the


-carbons typically resonate downfield (46–49 ppm) compared to the free amine or alkylated amines [3].

Part 3: Visualization & Logic Flow

Figure 1: Structural Assignment & QC Logic

G Target Target Molecule Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate C_Carbonyl C7 (Carbonyl) ~156 ppm (Stable Anchor) Target->C_Carbonyl C_Alpha_SO2 C3/C5 (α to SO₂Cl) ~48 ppm (Diagnostic Peak) Target->C_Alpha_SO2 C_Alpha_CO C2/C6 (α to Carbamate) ~43.5 ppm Target->C_Alpha_CO Hydrolysis Hydrolysis Event (Moisture Contamination) C_Alpha_SO2->Hydrolysis If exposed to H₂O Impurity_Signal Shift to ~45 ppm (Loss of Deshielding) Hydrolysis->Impurity_Signal Resulting Shift

Caption: Diagnostic logic for ¹³C NMR interpretation. The C3/C5 carbon shift is the "active" sensor for reagent quality.[1]

Part 4: Experimental Protocol for Validation

To ensure accurate characterization and avoid artifactual hydrolysis during measurement, follow this strict protocol.

Sample Preparation (Anhydrous)
  • Solvent: Use CDCl₃ (Chloroform-d) treated with anhydrous K₂CO₃ or stored over 4Å molecular sieves.[1]

    • Why: Commercial CDCl₃ often contains traces of HCl/DCl, which can accelerate the hydrolysis of the sulfonyl chloride.[1]

  • Concentration: Prepare a 50–70 mg/mL solution.

    • Why: Higher concentrations improve the signal-to-noise ratio for the quaternary carbonyl carbon (~156 ppm) in a reasonable scan time.[1]

Acquisition Parameters (Standard 100 MHz Field)
  • Pulse Sequence: Standard Proton-Decoupled ¹³C (e.g., zgpg30 on Bruker).[1]

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Why: The carbonyl carbon has a long T1 relaxation time.[1] Short delays will suppress the diagnostic C=O peak.[1]

  • Scans: Minimum 512 scans (approx. 15-20 mins).

Troubleshooting: The "Doublet" Trap

If you observe "doublets" or split peaks in the piperazine region (40–50 ppm):

  • Cause: This is likely Rotational Isomerism (Rotamers).[1] The carbamate bond (N-C=O) has restricted rotation, often creating two distinct environments for the piperazine ring carbons at room temperature [4].[1]

  • Solution: Run the NMR at elevated temperature (50°C ) to coalesce the rotamer peaks into single sharp signals, or integrate the split peaks together.

Part 5: Synthesis Pathway & Reference Data

For researchers synthesizing this reagent de novo, the following pathway connects the precursor data to the final product.

Synthesis Precursor Ethyl 1-piperazinecarboxylate (CAS 120-43-4) Confirmed Purity Reaction Reaction: Electrophilic Substitution Solvent: DCM, 0°C -> RT Precursor->Reaction Reagent Sulfuryl Chloride (SO₂Cl₂) or Chlorosulfonic Acid Reagent->Reaction Product Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Target Molecule Reaction->Product QC_Check QC Check: 13C NMR Look for downfield shift of C3/C5 Product->QC_Check

Caption: Synthesis workflow emphasizing the QC checkpoint.

Mechanistic Insight for the Shift: The transformation from >N-H to >N-SO₂Cl replaces a weakly shielding proton with a strongly electron-withdrawing sulfonyl chloride moiety.[1] The inductive effect (-I) pulls electron density away from the


-carbons (C3/C5), causing them to resonate at a higher frequency (downfield shift). If the spectrum shows peaks at 44 ppm  and 43 ppm  only, the reaction has failed or the product has fully hydrolyzed.[1]

References

  • National Institutes of Health (NIH) PubChem. (2025).[1] Ethyl 1-piperazinecarboxylate | C7H14N2O2 - NMR Spectral Data. Retrieved from [Link]1]

  • Rezaeivala, M., & Daftari, S. (2014).[1] Ab initio calculations of 13C NMR chemical shielding in some Schiff base ligands containing piperazine moiety. European Journal of Chemistry, 5(2), 343-350. Retrieved from ]">http://www.eurjchem.com[1]

  • Kricheldorf, H. R. (1980).[1] 13C-NMR sequence analysis 8. Investigation on piperazine-containing copolyamides. Journal of Macromolecular Science, 14(3). Retrieved from [Link]1]

Sources

Safety Operating Guide

Standardized Disposal Procedures for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a functionalized sulfonyl chloride widely used as a building block in medicinal chemistry. Its disposal requires strict adherence to protocols designed for moisture-sensitive, corrosive electrophiles .

Core Safety Directive: Never dispose of this compound directly into aqueous waste streams or municipal drains. Contact with water triggers rapid hydrolysis, releasing hydrochloric acid (HCl) gas and generating significant heat. Disposal must follow a Controlled Hydrolysis and Neutralization (CHN) protocol.

Chemical Profile & Hazard Assessment

Understanding the reactivity profile is the prerequisite for safe disposal. This compound combines a piperazine core with a reactive chlorosulfonyl group.[1]

PropertyDescriptionOperational Implication
Functional Group Sulfonyl Chloride (

)
Highly electrophilic; reacts violently with nucleophiles (water, alcohols, amines).
Hydrolysis Byproducts HCl (gas/aq) + Sulfonic Acid derivativeGenerates acidic fumes and lowers pH of waste streams immediately.
Physical State Typically Solid or Viscous OilMay require dissolution in an inert solvent (e.g., DCM, Toluene) before quenching to prevent "hot spots" or clumping.
Corrosivity High (Skin/Eye damage)Full PPE is non-negotiable.
Reaction Logic: The Hydrolysis Pathway

Upon contact with water, the chlorosulfonyl group converts to a sulfonic acid, releasing HCl. The piperazine nitrogen is protected by the carbamate (ethyl carboxylate), preventing internal polymerization, but the sulfonic acid product is strongly acidic.



Pre-Disposal Requirements[2][3][4]

Personal Protective Equipment (PPE)[5][6]
  • Respiratory: NIOSH-approved respirator with acid gas cartridges (if outside a fume hood) or standard surgical masks are insufficient. Work strictly in a fume hood.

  • Dermal: Double-gloving recommended.

    • Inner: Nitrile (standard).

    • Outer: Neoprene or extended-cuff Nitrile (chemical resistant).[2]

  • Ocular: Chemical splash goggles + Face shield (if handling >5g).

Engineering Controls[7]
  • Ventilation: Chemical Fume Hood with sash at proper working height.

  • Cooling: Ice/Water bath prepared before initiating the protocol.

Operational Protocol: Controlled Hydrolysis & Neutralization (CHN)

This protocol is designed for the disposal of pure reagent or concentrated reaction mixtures.

Phase 1: Preparation & Solubilization

Objective: Ensure the material is in a liquid state to allow uniform quenching.

  • If the waste is solid, dissolve it in a minimal amount of inert organic solvent (Dichloromethane (DCM) or Ethyl Acetate).

    • Rationale: Direct addition of solid sulfonyl chlorides to water can form hard "clumps" that react slowly on the outside but violently burst later.

  • Prepare a Quenching Solution in a separate large beaker:

    • Option A (Preferred): 10% Sodium Carbonate (

      
      ) or Sodium Bicarbonate (
      
      
      
      ) solution.
    • Option B (Alternative): 2.5 M Sodium Hydroxide (

      
      ) and crushed ice.
      
Phase 2: Controlled Quenching

Objective: Convert the reactive


 to the stable sulfonate salt while trapping HCl.
  • Place the beaker containing the Quenching Solution into an ice bath. Stir vigorously.

  • Dropwise Addition: Slowly add the dissolved Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate solution into the Quenching Solution.

    • Critical:Do NOT add water to the sulfonyl chloride. Always add the toxicant to the bulk scavenger.

    • Observation: You will see bubbling (

      
       release if using carbonate) or mild fuming.
      
  • Temperature Control: Monitor temperature. If it rises >10°C, stop addition and let cool.

Phase 3: Verification & Phase Separation
  • Once addition is complete, allow the mixture to stir at room temperature for 30–60 minutes to ensure total hydrolysis.

  • pH Check: Test the aqueous layer. It must be pH 6–9.

    • If acidic (pH < 6), add more base (

      
       or NaOH).
      
  • Segregation:

    • If an organic solvent (e.g., DCM) was used, pour the mixture into a separatory funnel.[3]

    • Organic Layer: Collect as "Halogenated Organic Waste."

    • Aqueous Layer: Contains the sulfonated piperazine byproduct and salts. Collect as "Aqueous Waste" (check local regulations; some sites allow drain disposal for neutralized sulfonates, but hazardous waste collection is the standard best practice).

Visual Workflow (Decision Logic)

DisposalWorkflow Start Waste: Ethyl 4-(chlorosulfonyl) piperazine-1-carboxylate StateCheck Is material Solid or Liquid? Start->StateCheck Dissolve Dissolve in DCM or EtOAc StateCheck->Dissolve Solid PrepBase Prepare 10% Na2CO3 + Ice Bath StateCheck->PrepBase Liquid/Solution Dissolve->PrepBase Quench Slow Addition: Waste -> Base (Vigorous Stirring) PrepBase->Quench Stir Stir 30-60 mins (Room Temp) Quench->Stir CheckPH Check pH Stir->CheckPH AdjustBase Add more Base CheckPH->AdjustBase pH < 6 Separate Phase Separation CheckPH->Separate pH 6-9 AdjustBase->Stir OrgWaste Organic Layer: Halogenated Waste Separate->OrgWaste AqWaste Aqueous Layer: Neutralized Aqueous Waste Separate->AqWaste

Figure 1: Logical workflow for the controlled hydrolysis and neutralization of sulfonyl chloride waste.

Emergency Procedures

Accidental Spill
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear goggles, face shield, and chemical-resistant gloves.[2]

  • Containment: Cover the spill with a dry absorbent (Vermiculite or Dry Sand). Do not use paper towels (reaction with cellulose can be exothermic).

  • Neutralization: Carefully apply solid Sodium Carbonate (

    
    ) or Calcium Carbonate over the absorbent.
    
  • Cleanup: Scoop into a hazardous waste container labeled "Corrosive/Acidic Debris."

Exposure Response[3][4][7][9]
  • Skin Contact: Immediate flush with water for 15 minutes.[4][5][6][7] Remove contaminated clothing.[4][5][6][7][8][9] The hydrolysis produces HCl on the skin—speed is critical to prevent chemical burns.

  • Eye Contact: Flush for 15 minutes lifting eyelids.[4][6][7] Seek immediate medical attention.

References

  • BenchChem. (2025).[2][3] Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Retrieved from

  • Thermo Fisher Scientific. (2015). Safety Data Sheet: p-Toluene sulfonyl chloride. Retrieved from

  • American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Iodobenzene-1-sulfonyl chloride. Retrieved from

  • PubChem. (n.d.). Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Compound Summary. Retrieved from

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.